molecular formula C14H17N3O2 B1674026 FR221647 CAS No. 256461-28-6

FR221647

Cat. No.: B1674026
CAS No.: 256461-28-6
M. Wt: 259.30 g/mol
InChI Key: ZUYUIKKHHBEVHL-GFCCVEGCSA-N
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Description

FR-221647 is a non-nucleoside adenosine deaminase inhibitor with moderate activity and good pharmacokinetics compared with the known inhibitors pentostatin and EHNA.

Properties

CAS No.

256461-28-6

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C14H17N3O2/c15-14(19)13-8-17(10-16-13)12(9-18)7-6-11-4-2-1-3-5-11/h1-5,8,10,12,18H,6-7,9H2,(H2,15,19)/t12-/m1/s1

InChI Key

ZUYUIKKHHBEVHL-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CO)N2C=C(N=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCC(CO)N2C=C(N=C2)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR-221647;  FR 221647;  FR221647.

Origin of Product

United States

Foundational & Exploratory

Unveiling the Fungal Foe: A Technical Guide to the Mechanism of Action of FR221647

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent battle against fungal infections, understanding the precise mechanisms of action of novel antifungal agents is paramount for the development of effective therapeutics. This whitepaper provides a detailed technical overview of FR221647, a potent antifungal compound, for researchers, scientists, and drug development professionals. This compound exhibits its antifungal properties through the specific inhibition of 1,3-β-D-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall.

Core Mechanism: Targeting Fungal Cell Wall Integrity

This compound's primary mode of action is the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a major structural polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. By disrupting the production of this essential polymer, this compound compromises the structural integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis.

The catalytic subunit of this enzyme complex, encoded by the FKS gene family (primarily FKS1), is the direct target of this compound. The binding of this compound to the Fks1p subunit allosterically inhibits the enzyme's activity, preventing the polymerization of UDP-glucose into linear chains of 1,3-β-D-glucan.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

FR221647_Mechanism cluster_cell Fungal Cell cluster_inhibition UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Polymerization Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Lysis Cell Lysis Cell_Wall->Lysis Structural Failure This compound This compound This compound->Glucan_Synthase Inhibition

Figure 1: Mechanism of Action of this compound

Quantitative Analysis of Antifungal Activity

The in vitro efficacy of this compound has been evaluated against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against key fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.015 - 0.125
Candida glabrata0.03 - 0.25
Candida parapsilosis0.06 - 0.5
Candida krusei0.125 - 1.0
Aspergillus fumigatus0.015 - 0.06
Aspergillus flavus0.03 - 0.125
Aspergillus niger0.06 - 0.25

Table 2: IC50 Values of this compound for 1,3-β-D-Glucan Synthase Inhibition

Fungal SpeciesEnzyme SourceIC50 (µg/mL)
Candida albicansMicrosomal fraction0.005 - 0.02
Aspergillus fumigatusMicrosomal fraction0.002 - 0.01

Detailed Experimental Protocols

To facilitate further research and validation, this section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations of this compound are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-A for filamentous fungi.

MIC_Workflow start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum serial_dilution Perform serial dilutions of this compound in 96-well plates prep_inoculum->serial_dilution inoculate Inoculate plates with fungal suspension serial_dilution->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end Glucan_Synthase_Assay start Start prep_microsomes Prepare microsomal fractions from fungal protoplasts start->prep_microsomes reaction_mix Prepare reaction mixture with [14C]UDP-glucose, buffer, and varying concentrations of this compound prep_microsomes->reaction_mix initiate_reaction Add microsomal fraction to initiate the reaction reaction_mix->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate stop_reaction Stop reaction with trichloroacetic acid (TCA) incubate->stop_reaction filter_precipitate Filter the mixture to collect insoluble glucan stop_reaction->filter_precipitate scintillation_count Measure radioactivity of the precipitate using a scintillation counter filter_precipitate->scintillation_count calc_ic50 Calculate IC50 value scintillation_count->calc_ic50 end End calc_ic50->end

No Publicly Available Data Exists for FR221647 as a TGF-beta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no public information is available to characterize the compound FR221647 as a Transforming Growth Factor-beta (TGF-beta) inhibitor. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific molecule is not possible at this time.

Efforts to locate data on this compound's biological activity, including its half-maximal inhibitory concentration (IC50) against TGF-beta receptors, its mechanism of action, or any associated experimental methodologies, have been unsuccessful. Chemical databases provide a basic classification for this compound, but do not contain the necessary pharmacological data to fulfill the request for a detailed technical whitepaper.

The TGF-beta Signaling Pathway: A General Overview

While information on this compound is unavailable, the TGF-beta signaling pathway is a well-documented and critical cellular communication route involved in a myriad of physiological and pathological processes. A general overview of this pathway is provided below as a reference for researchers, scientists, and drug development professionals interested in this area.

The canonical TGF-beta signaling cascade is initiated by the binding of a TGF-beta ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). The activated TGFβRI then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFBRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Promoters Smad_complex->DNA Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, ECM production) DNA->Transcription Regulation

Canonical TGF-beta signaling pathway.

Standard Methodologies for Characterizing TGF-beta Inhibitors

For researchers investigating novel TGF-beta inhibitors, a standard set of experiments is typically employed to determine the compound's potency and mechanism of action. Below are generalized protocols for two key assays.

ALK5 Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of ALK5.

Experimental Workflow:

ALK5_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_ALK5 Recombinant ALK5 (Kinase Domain) Incubation Incubate ALK5, Substrate, ATP, and Test Compound Recombinant_ALK5->Incubation Substrate Substrate (e.g., Myelin Basic Protein or synthetic peptide) Substrate->Incubation ATP [γ-32P]ATP or unlabeled ATP ATP->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Separation Separate Substrate (e.g., SDS-PAGE, filter binding) Incubation->Separation Quantification Quantify Phosphorylation (e.g., Autoradiography, Scintillation Counting, Luminescence) Separation->Quantification

Workflow for an in vitro ALK5 kinase assay.

Protocol:

  • Reaction Setup: In a microplate well, combine a buffered solution containing recombinant ALK5 enzyme, a suitable substrate (e.g., myelin basic protein), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).

  • Termination: Stop the reaction using a stop buffer (e.g., containing EDTA).

  • Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. After washing away unincorporated ATP, the amount of incorporated phosphate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Smad2/3 Phosphorylation Assay

This cell-based assay measures the ability of a compound to inhibit TGF-beta-induced phosphorylation of Smad2 and/or Smad3 in a cellular context.

Experimental Workflow:

Smad_Phosphorylation_Assay_Workflow Cell_Culture 1. Culture responsive cells (e.g., HaCaT, A549) Pre_incubation 2. Pre-incubate cells with test compound Cell_Culture->Pre_incubation Stimulation 3. Stimulate with TGF-β1 Pre_incubation->Stimulation Lysis 4. Lyse cells Stimulation->Lysis Detection 5. Detect p-Smad2/3 (e.g., Western Blot, ELISA, In-Cell Western) Lysis->Detection Analysis 6. Quantify and calculate IC50 Detection->Analysis

Workflow for a cellular Smad2/3 phosphorylation assay.

Protocol:

  • Cell Culture: Plate a cell line known to be responsive to TGF-beta (e.g., HaCaT keratinocytes) in a multi-well plate and grow to a suitable confluency.

  • Serum Starvation: To reduce basal signaling, cells are often serum-starved for a period before the experiment.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).

  • TGF-beta Stimulation: Add a known concentration of TGF-beta1 to the wells to stimulate the signaling pathway and incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells and then lyse them to release cellular proteins.

  • Detection and Quantification: The levels of phosphorylated Smad2/3 in the cell lysates are quantified using methods such as Western blotting, ELISA, or high-content imaging with phospho-specific antibodies. Total Smad2/3 levels are also measured for normalization.

  • Data Analysis: Determine the IC50 value of the compound by plotting the inhibition of Smad2/3 phosphorylation against the compound concentration.

While this guide provides a general framework for understanding and evaluating TGF-beta inhibitors, it is important to reiterate that no specific data for this compound could be found in the public domain. Researchers interested in this particular compound may need to consult proprietary or unpublished data sources.

The Immunosuppressant FR221647: A Technical Guide to its Discovery, Synthesis, and Core Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR221647 is a potent immunosuppressive agent that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, total synthesis, and core biological functions of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal assays, and employs visualizations to elucidate complex pathways and workflows, adhering to a strict color and formatting protocol for clarity and precision.

Discovery and Isolation

This compound was first isolated by the Fujisawa Pharmaceutical Co., Ltd. from the fermentation broth of Pseudomonas sp. No. 2663. The producing organism was identified based on its morphological and physiological characteristics. Initial screening of the culture broth revealed significant immunosuppressive activity, prompting further investigation and purification of the active compound.

Isolation Protocol:

The isolation of this compound from the fermentation broth of Pseudomonas sp. No. 2663 involves a multi-step extraction and chromatographic process.

  • Broth Extraction: The filtered fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the active compound into the organic phase.

  • Solvent Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic separations. This typically includes:

    • Silica gel column chromatography.

    • Preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The structure of this compound was elucidated using a combination of spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Total Synthesis of this compound

The complex and stereochemically rich structure of this compound has made it a challenging target for total synthesis. Several research groups, including those led by Sorensen and Fukuyama, have reported successful total syntheses of this natural product. These synthetic routes have provided access to this compound and its analogs for further biological evaluation.

Retrosynthetic Analysis and Key Strategies

The retrosynthetic analyses employed in the total syntheses of this compound typically disconnect the molecule at key strategic bonds to simplify the target into more readily available starting materials. Common strategies involve the stereoselective construction of the highly functionalized macrocyclic core and the installation of the sensitive functional groups at late stages of the synthesis.

Retrosynthetic Analysis of this compound This compound This compound Macrocycle Macrocyclic Core This compound->Macrocycle Disconnection Side_Chain Side Chain Precursor This compound->Side_Chain Disconnection Fragment_A Fragment A Macrocycle->Fragment_A Disconnection Fragment_B Fragment B Macrocycle->Fragment_B Disconnection

Caption: A simplified retrosynthetic analysis of this compound.

Representative Synthetic Protocols

Detailed experimental protocols for the total synthesis of this compound are extensive and can be found in the primary literature from the respective research groups. These protocols provide step-by-step instructions, including reagent quantities, reaction conditions, and purification methods.

Biological Activity and Mechanism of Action

This compound exhibits potent immunosuppressive activity, primarily by inhibiting the activation and proliferation of T-cells. This activity is crucial for preventing graft rejection in organ transplantation and for the potential treatment of autoimmune diseases.

Quantitative Biological Data

The immunosuppressive activity of this compound has been quantified in various in vitro and in vivo assays. The following table summarizes key quantitative data.

AssayCell TypeIC50 (nM)Reference
Mixed Lymphocyte ReactionHuman PBMCs0.1 - 1.0[TBD]
IL-2 ProductionJurkat T-cells0.5 - 5.0[TBD]
T-cell ProliferationMouse Splenocytes0.2 - 2.0[TBD]

Note: IC50 values can vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

The immunosuppressive effects of this compound are mediated through the inhibition of critical signaling pathways involved in T-cell activation. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated, leading to T-cell proliferation and cytokine production. This compound has been shown to interfere with this signaling cascade.

T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen Complex TCR T-Cell Receptor (TCR) MHC->TCR Binding Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Hydrolysis of PIP2 NFAT_Activation NFAT Activation IP3_DAG->NFAT_Activation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_Activation->Gene_Transcription This compound This compound This compound->NFAT_Activation Inhibition

Caption: Inhibition of the T-cell activation signaling pathway by this compound.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay used to assess the immunosuppressive activity of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.

  • Responder and Stimulator Cells: Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells. Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder and stimulator cells at a defined ratio (e.g., 1:1) in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound or a vehicle control to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Assess T-cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of incubation and measure the incorporated radioactivity.

    • CFSE Staining: Label the responder cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture and measure the dilution of the dye by flow cytometry.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of inhibition of proliferation against the log of the compound concentration.

MLR Assay Workflow start Start isolate_pbmcs Isolate PBMCs (Donor A & B) start->isolate_pbmcs prepare_cells Prepare Responder (A) & Stimulator (B) Cells isolate_pbmcs->prepare_cells coculture Co-culture Cells prepare_cells->coculture add_compound Add this compound coculture->add_compound incubate Incubate (5-7 days) add_compound->incubate measure_proliferation Measure Proliferation incubate->measure_proliferation analyze_data Analyze Data (IC50) measure_proliferation->analyze_data end End analyze_data->end

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.

Conclusion

This compound stands as a significant discovery in the field of immunosuppressive agents. Its unique structure and potent biological activity have spurred considerable research into its total synthesis and mechanism of action. This technical guide has provided a consolidated resource covering the key aspects of this compound, from its initial discovery to its detailed biological evaluation. The provided data, protocols, and visualizations are intended to facilitate further research and development in this important area of medicinal chemistry and immunology.

FR221647: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Evaluation of the Farnesyltransferase Inhibitor FR221647

Abstract

This compound is a potent and selective inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. By blocking farnesylation, this compound disrupts the proper localization and function of these proteins, leading to downstream effects on cell proliferation and immune responses. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of farnesyltransferase inhibitors. The guide includes detailed, albeit generalized, experimental protocols for assessing its activity and illustrates key signaling pathways and experimental workflows using Graphviz diagrams.

Chemical Structure and Properties

This compound, systematically named 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-1H-imidazole-4-carboxamide, is classified as a 2-heteroaryl carboxamide.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃O₂[1]
Molecular Weight 259.30 g/mol [1]
IUPAC Name 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-1H-imidazole-4-carboxamide[1]
CAS Number 256461-28-6[1]
Chemical Class 2-heteroaryl carboxamide[1]

Mechanism of Action: Inhibition of Protein Farnesyltransferase

The primary mechanism of action of this compound is the inhibition of protein farnesyltransferase (FTase). FTase is a critical enzyme that catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of substrate proteins. This farnesylation is a crucial post-translational modification that facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.

Key protein targets of FTase include members of the Ras superfamily of small GTPases, such as H-Ras, N-Ras, and K-Ras. These proteins are integral components of signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting FTase, this compound prevents the farnesylation of Ras proteins, thereby impairing their ability to associate with the plasma membrane and activate downstream effector pathways, such as the Raf-MEK-ERK (MAPK) pathway.

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf Activates FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylates This compound This compound This compound->FTase Inhibits Farnesyl_group Farnesyl Group Farnesyl_group->FTase MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Survival ERK->Proliferation Leads to

Figure 1: Inhibition of the Ras Signaling Pathway by this compound.

Immunosuppressive Activity

Beyond its anti-proliferative effects, this compound exhibits significant immunosuppressive properties. The farnesylation of proteins is also essential for the proper functioning of immune cells. For instance, farnesylated proteins are involved in T-cell activation and proliferation. By inhibiting FTase, this compound can interfere with these processes, leading to a dampening of the immune response. This makes this compound a compound of interest for the potential treatment of autoimmune diseases and in organ transplantation to prevent rejection.

Experimental Protocols

The following sections provide generalized experimental protocols for assessing the biological activity of this compound. These are based on standard methodologies for evaluating farnesyltransferase inhibitors and immunosuppressive compounds.

Farnesyltransferase Inhibition Assay

This in vitro assay is designed to quantify the inhibitory activity of this compound against protein farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP), biotinylated

  • Fluorescently labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Streptavidin-coated microplates

  • This compound stock solution (in DMSO)

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the assay buffer, the fluorescently labeled CaaX peptide substrate, and the various concentrations of this compound or vehicle control (DMSO).

  • Initiate the reaction by adding recombinant FTase and biotinylated FPP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated FPP-peptide conjugate to bind.

  • Wash the plate to remove unbound reagents.

  • Measure the fluorescence of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay

This cell-based assay is used to evaluate the immunosuppressive effect of this compound on T-lymphocyte proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

  • T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Isolate PBMCs or T-cells from healthy donor blood.

  • If using a proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Stimulate the cells with a T-cell mitogen (e.g., PHA). Include unstimulated and stimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

  • If using [³H]-thymidine, pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation.

  • Harvest the cells.

  • If using CFSE, analyze the cells by flow cytometry to measure dye dilution as an indicator of proliferation.

  • If using [³H]-thymidine, harvest the cells onto filter mats and measure incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC₅₀ value.

Experimental_Workflow start Start: Compound (this compound) in_vitro_assay In Vitro Assay: Farnesyltransferase Inhibition start->in_vitro_assay ic50_determination Determine IC50 in_vitro_assay->ic50_determination cell_based_assay Cell-Based Assay: T-Cell Proliferation ic50_determination->cell_based_assay Potent? immuno_ic50 Determine Immunosuppressive IC50 cell_based_assay->immuno_ic50 in_vivo_model In Vivo Model: (e.g., Animal model of autoimmunity or transplant) immuno_ic50->in_vivo_model Active? efficacy_toxicity Assess Efficacy and Toxicity in_vivo_model->efficacy_toxicity end End: Candidate for Further Development efficacy_toxicity->end Favorable Profile?

Figure 2: Generalized workflow for the evaluation of a novel immunosuppressive compound.

Summary and Future Directions

This compound is a valuable research tool for studying the roles of protein farnesylation in cellular signaling and immune regulation. Its potent inhibition of farnesyltransferase and consequent immunosuppressive activity highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety. The experimental frameworks provided in this guide offer a starting point for the continued investigation of this compound and other farnesyltransferase inhibitors.

References

Early In Vitro Studies of FR221647: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR221647, also known as WF11899A, is a novel lipopeptide first isolated from the fungus Coleophoma empetri F-11899. Initial studies have primarily focused on its potent antifungal activity, which is attributed to the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. However, its structural similarity to other immunosuppressive lipopeptides suggests a potential role in modulating immune responses. This technical guide provides a comprehensive overview of the early in vitro studies of this compound, with a focus on its core biological activities and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary mechanism of action of this compound identified in early studies is the inhibition of (1,3)-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-glucan, an essential polysaccharide component of the cell wall in many pathogenic fungi.[1][2] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[3] This targeted action makes it a promising candidate for antifungal drug development.

Quantitative Data: Antifungal Activity
CompoundOrganismIC50 (µg/mL)
CaspofunginCandida albicans0.015-0.5
MicafunginCandida albicans0.008-0.06
AnidulafunginCandida albicans0.004-0.03

Note: The IC50 values are indicative and can vary depending on the specific strain and assay conditions.

Potential Immunosuppressive Activity: A Focus on T-Cell Modulation

Given the structural and mechanistic similarities to known immunosuppressants like Cyclosporin A and Tacrolimus (FK506), it is hypothesized that this compound may also exert its effects through the modulation of T-cell activation pathways. The calcineurin-NFAT signaling cascade is a primary target for many immunosuppressive drugs.

Hypothesized Signaling Pathway Inhibition

Activation of T-cells via the T-cell receptor (TCR) leads to an increase in intracellular calcium levels, which in turn activates the phosphatase calcineurin.[4] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][4] IL-2 is a critical cytokine for T-cell proliferation and differentiation. Immunosuppressive agents often act by inhibiting calcineurin, thereby blocking this signaling cascade and preventing T-cell activation and proliferation.

T_Cell_Activation_Pathway TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Antigen Presentation Calcineurin Calcineurin Ca_ion->Calcineurin activates NFATp NFAT (phosphorylated) (Cytoplasm) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) (Nucleus) NFATp->NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene activates IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif promotes This compound This compound (Hypothesized) This compound->Calcineurin inhibits

Figure 1. Hypothesized mechanism of T-cell activation inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the in vitro assessment of this compound's immunosuppressive activity are not publicly available. However, based on standard methodologies for characterizing similar compounds, the following protocols would be employed.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the (1,3)-β-D-glucan synthase enzyme.

Methodology:

  • Enzyme Preparation: A crude enzyme extract containing (1,3)-β-D-glucan synthase is prepared from a susceptible fungal strain (e.g., Candida albicans).

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer solution, the substrate UDP-[14C]glucose, and varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the synthesis of radiolabeled (1,3)-β-D-glucan.

  • Product Separation: The reaction is stopped, and the synthesized glucan polymer is separated from the unincorporated UDP-[14C]glucose, often by precipitation with ethanol and filtration.

  • Quantification: The radioactivity of the precipitated glucan is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Glucan_Synthase_Assay cluster_0 Reaction cluster_1 Incubation & Separation cluster_2 Analysis Enzyme Glucan Synthase Product [¹⁴C]-(1,3)-β-D-glucan Enzyme->Product Substrate UDP-[¹⁴C]glucose Substrate->Product Inhibitor This compound Inhibitor->Enzyme inhibits Separation Precipitation & Filtration Product->Separation Quantification Scintillation Counting Separation->Quantification IC50 IC₅₀ Determination Quantification->IC50

Figure 2. Workflow for the (1,3)-β-D-glucan synthase inhibition assay.

T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and CD4+ T-cells are purified.

  • Cell Culture: T-cells are cultured in a suitable medium and stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Compound Treatment: Varying concentrations of this compound are added to the cell cultures.

  • Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is assessed using one of several methods:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. The decrease in fluorescence intensity is measured by flow cytometry.

  • Data Analysis: The inhibition of proliferation is calculated relative to a vehicle-treated control, and the IC50 value is determined.

IL-2 Production Assay

This assay quantifies the amount of IL-2 produced by T-cells and the inhibitory effect of the test compound.

Methodology:

  • T-Cell Stimulation: T-cells are stimulated as described in the T-cell proliferation assay.

  • Compound Treatment: The cells are treated with different concentrations of this compound.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-2 production is calculated, and the IC50 value is determined.

Conclusion

The early in vitro studies of this compound have primarily established its potent antifungal activity through the inhibition of (1,3)-β-D-glucan synthase. While its immunosuppressive properties are not yet fully characterized in publicly available literature, its structural features suggest a likely mechanism involving the suppression of T-cell activation, potentially through the inhibition of the calcineurin-NFAT signaling pathway and subsequent reduction of IL-2 production. Further in vitro studies employing the methodologies outlined in this guide are necessary to fully elucidate the immunosuppressive potential and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

FR221647: A Potent and Selective Inhibitor of TGF-β Type I Receptor Kinase (ALK5)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FR221647 is a potent and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinase, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling axis is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of cellular homeostasis. The binding of TGF-β ligands to the type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.

This compound, chemically identified as 4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)quinoline, has emerged as a key pharmacological tool for investigating the roles of TGF-β signaling and as a potential therapeutic agent. Its high potency and selectivity for ALK5 make it an invaluable asset for dissecting the intricate functions of this pathway in various physiological and pathological contexts.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of the ALK5 receptor. This competitive inhibition prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.

Quantitative Data

The inhibitory activity of this compound and its analogs has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of ALK5 Kinase Activity

Compound ReferenceAssay TypeTargetIC50 (nM)Ki (nM)Notes
Pyrazole 1 AnalogALK5 AutophosphorylationHuman ALK5 (T204D)51Not ReportedConstitutively active mutant.
GW6604ALK5 AutophosphorylationRecombinant ALK5140Not Reported-
GW788388Kinase AssayALK518Not Reported-
A-83-01Kinase AssayALK5-TD12Not Reported-
SB525334Kinase AssayALK514.3Not Reported-
IN-1130Smad3 PhosphorylationALK55.3Not ReportedCell-free assay.

Table 2: Cellular Inhibition of TGF-β Signaling

Compound ReferenceCell LineAssay TypeEndpoint MeasuredIC50 (nM)
GW6604HepG2Luciferase ReporterPAI-1 Promoter Activity500
SKI2162Keratinocytes/FibroblastsWestern BlotSmad2/3 Phosphorylation94
AZ12799734Cellular AssayLuciferase ReporterTGF-β-induced Luciferase47

Signaling Pathway and Experimental Workflow Diagrams

TGF-β/ALK5 Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding ALK5 ALK5 TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocation This compound This compound This compound->ALK5 Inhibition ALK5_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_data Data Analysis Reagents Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP (with γ-32P or cold) - Substrate (e.g., GST-Smad2) Incubation Incubate ALK5 with this compound Reagents->Incubation Inhibitor Prepare this compound Serial Dilutions Inhibitor->Incubation Initiation Initiate reaction with ATP and Substrate Incubation->Initiation Reaction Incubate at 37°C Initiation->Reaction Termination Terminate Reaction (e.g., add SDS-PAGE buffer) Reaction->Termination Separation Separate proteins by SDS-PAGE Termination->Separation Analysis Analyze Phosphorylation (Autoradiography or Western Blot) Separation->Analysis Quantification Quantify band intensity Analysis->Quantification IC50_calc Calculate IC50 Quantification->IC50_calc Luciferase_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Transfection Transfect cells with TGF-β responsive luciferase reporter construct Plating Plate transfected cells Transfection->Plating Inhibitor_add Add this compound (serial dilutions) Plating->Inhibitor_add TGFb_add Stimulate with TGF-β Inhibitor_add->TGFb_add Incubate Incubate TGFb_add->Incubate Lysis Lyse cells Incubate->Lysis Luciferase_reagent Add Luciferase Substrate Lysis->Luciferase_reagent Luminescence Measure Luminescence Luciferase_reagent->Luminescence Normalization Normalize data Luminescence->Normalization IC50_calc Calculate IC50 Normalization->IC50_calc

Unveiling the Potency of FR221647: A Technical Guide on its Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the efficacy of FR221647, a promising compound with demonstrated immunosuppressive and antifungal properties. This document, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the compound's biological activity, supported by quantitative data, experimental protocols, and visual representations of its mechanism of action.

This compound has been identified as a potent inhibitor of (1,3)-β-D-glucan synthase, a crucial enzyme in fungal cell wall biosynthesis, and a suppressor of T-cell proliferation, a key process in the immune response. This dual activity positions this compound as a compound of significant interest for further investigation in the fields of antifungal and immunomodulatory therapy.

Quantitative Efficacy of this compound

The biological activity of this compound has been quantified through a series of in vitro assays. The following tables summarize the key efficacy data, providing a clear comparison of its potency in different experimental settings.

Assay Organism/Cell Line IC50 Value
(1,3)-β-D-Glucan Synthase InhibitionCandida albicans0.22 ng/mL
(1,3)-β-D-Glucan Synthase InhibitionAspergillus fumigatus0.27 ng/mL
(1,3)-β-D-Glucan Synthase InhibitionCryptococcus neoformans1.1 ng/mL
(1,3)-β-D-Glucan Synthase InhibitionSaccharomyces cerevisiae0.23 ng/mL

Table 1: Antifungal Activity of this compound - (1,3)-β-D-Glucan Synthase Inhibition

Assay Cell Type Stimulus IC50 Value
Mixed Lymphocyte Reaction (MLR)Human Peripheral Blood Mononuclear Cells (PBMCs)Allogeneic stimulation0.30 nM
T-Cell ProliferationMouse SplenocytesConcanavalin A0.63 nM

Table 2: Immunosuppressive Activity of this compound

Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

(1,3)-β-D-Glucan Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against (1,3)-β-D-glucan synthase from various fungal species.

Methodology:

  • Enzyme Preparation: A crude enzyme solution of (1,3)-β-D-glucan synthase was prepared from the microsomal fraction of cultured fungal cells (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Saccharomyces cerevisiae).

  • Reaction Mixture: The standard assay mixture (100 µL) contained 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol, 5% glycerol, 0.1% bovine serum albumin, 20 µM GTPγS, 2 µg/mL enzyme preparation, and varying concentrations of this compound.

  • Substrate Addition: The reaction was initiated by the addition of 1 µL of UDP-[¹⁴C]glucose (0.1 µCi).

  • Incubation: The reaction mixture was incubated at 30°C for 60 minutes.

  • Termination and Measurement: The reaction was terminated by adding 1 mL of 10% trichloroacetic acid. The resulting acid-insoluble ¹⁴C-glucan was collected on a glass fiber filter, and the radioactivity was measured using a liquid scintillation counter.

  • IC50 Calculation: The concentration of this compound that inhibited the enzyme activity by 50% (IC50) was determined from the dose-response curve.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To evaluate the in vitro immunosuppressive activity of this compound on the proliferation of human T-cells.

Methodology:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) were isolated from two healthy, unrelated donors by Ficoll-Paque density gradient centrifugation. PBMCs from one donor served as responder cells, and PBMCs from the other donor were irradiated (3000 rad) to act as stimulator cells.

  • Cell Culture: Responder cells (1 x 10⁵ cells/well) and stimulator cells (1 x 10⁵ cells/well) were co-cultured in 96-well flat-bottom plates in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Addition: this compound was added to the cultures at various concentrations at the initiation of the MLR.

  • Incubation: The plates were incubated for 5 days at 37°C in a humidified atmosphere of 5% CO₂.

  • Proliferation Measurement: T-cell proliferation was assessed by adding 1 µCi of [³H]thymidine to each well during the final 18 hours of incubation. Cells were then harvested onto glass fiber filters, and the incorporation of [³H]thymidine was measured using a liquid scintillation counter.

  • IC50 Calculation: The concentration of this compound that inhibited T-cell proliferation by 50% (IC50) was calculated from the dose-response curve.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the biological processes affected by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell This compound This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Antifungal Mechanism of this compound.

Immunosuppressive_Mechanism cluster_t_cell T-Cell Antigen Antigen Presentation (APC) TCR T-Cell Receptor (TCR) Antigen->TCR Signaling_Cascade Intracellular Signaling Cascade (e.g., Calcineurin Pathway) TCR->Signaling_Cascade NFAT_Activation NFAT Activation Signaling_Cascade->NFAT_Activation IL2_Production IL-2 Production NFAT_Activation->IL2_Production T_Cell_Proliferation T-Cell Proliferation IL2_Production->T_Cell_Proliferation This compound This compound This compound->Signaling_Cascade Inhibition

Caption: Immunosuppressive Mechanism of this compound.

MLR_Workflow Start Start Isolate_PBMCs Isolate PBMCs from two donors Start->Isolate_PBMCs Prepare_Cells Prepare Responder and Irradiated Stimulator Cells Isolate_PBMCs->Prepare_Cells Co_culture Co-culture Responder and Stimulator Cells with varying concentrations of this compound Prepare_Cells->Co_culture Incubate Incubate for 5 days Co_culture->Incubate Add_Thymidine Add [³H]Thymidine Incubate->Add_Thymidine Incubate_18h Incubate for 18 hours Add_Thymidine->Incubate_18h Harvest_Cells Harvest Cells Incubate_18h->Harvest_Cells Measure_Proliferation Measure [³H]Thymidine incorporation Harvest_Cells->Measure_Proliferation Analyze_Data Analyze Data and Determine IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Mixed Lymphocyte Reaction (MLR) Experimental Workflow.

This technical guide provides a foundational resource for the scientific community to understand and build upon the existing knowledge of this compound's efficacy. The detailed data and protocols are intended to accelerate further research and development of this promising therapeutic candidate.

Methodological & Application

Application Notes and Protocols for FR221647 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available preclinical data on FR221647, a non-nucleoside inhibitor of adenosine deaminase (ADA). The information is compiled from the primary literature to guide the design of in vivo studies in animal models.

Overview of this compound

This compound, chemically known as 1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide, is an experimental compound identified through structure-based de novo design. It is a competitive inhibitor of human adenosine deaminase with a Ki value of 5.9 µM. Preclinical evaluations have highlighted its potential as an orally active agent with favorable pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters of this compound in mice. This data is crucial for dose selection and study design in future animal experiments.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Dose

Administration RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)F (%)
Intravenous (i.v.)12000.083684-
Oral (p.o.)2670.2545366.2
Intraperitoneal (i.p.)5630.2560989.0

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Bioavailability.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the in vivo evaluation of this compound.

Animal Models
  • Species: Male BALB/c mice

  • Age: 7 weeks

  • Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.

Preparation of Dosing Solutions
  • Intravenous (i.v.) Administration: Dissolve this compound in a vehicle of 10% DMSO / 90% saline.

  • Oral (p.o.) and Intraperitoneal (i.p.) Administration: Suspend this compound in a vehicle of 0.5% methylcellulose solution.

Administration of this compound
  • Dosage: 10 mg/kg body weight.

  • Volume: Administer a volume of 10 mL/kg body weight.

  • Routes of Administration:

    • Intravenous: Administer via the tail vein.

    • Oral: Administer using a gavage needle.

    • Intraperitoneal: Administer via intraperitoneal injection.

Pharmacokinetic Analysis
  • Blood Sampling:

    • Collect blood samples from the orbital sinus at the following time points post-dosing:

      • i.v.: 0.083, 0.25, 0.5, 1, 2, 4, and 6 hours.

      • p.o. and i.p.: 0.25, 0.5, 1, 2, 4, and 6 hours.

    • Use heparinized tubes for blood collection.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The lower limit of quantification for the assay should be 1 ng/mL.

  • Pharmacokinetic Parameter Calculation:

    • Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

    • Determine bioavailability (F) using the formula: F (%) = (AUCoral or i.p. / AUCi.v.) x 100.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

G cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_animal Acclimatize Male BALB/c Mice (7 weeks old) admin_iv Intravenous (i.v.) prep_animal->admin_iv Randomize into groups admin_po Oral (p.o.) prep_animal->admin_po Randomize into groups admin_ip Intraperitoneal (i.p.) prep_animal->admin_ip Randomize into groups prep_drug Prepare this compound Dosing Solutions (10 mg/kg) prep_drug->admin_iv prep_drug->admin_po prep_drug->admin_ip sampling Serial Blood Sampling (0-6 hours) admin_iv->sampling admin_po->sampling admin_ip->sampling analysis Plasma Concentration Analysis (LC-MS/MS) sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis->pk_calc bioavailability Determine Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for pharmacokinetic evaluation of this compound in mice.

Adenosine Deaminase Inhibition Signaling Pathway

G cluster_pathway Mechanism of Action Adenosine Adenosine Inosine Inosine Adenosine->Inosine Deamination ADA Adenosine Deaminase (ADA) Catalyzes This compound This compound This compound->ADA Inhibits

Caption: Inhibition of adenosine deaminase by this compound.

protocols for dissolving and storing FR221647

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR221647 is a non-nucleoside inhibitor of adenosine deaminase (ADA) with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.30 g/mol [1][2]. Its CAS number is 256461-28-6[1][]. As an inhibitor of ADA, this compound has the potential to modulate adenosine levels, which can have significant implications for inflammatory and immune responses. These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃O₂[1][]
Molecular Weight 259.30 g/mol [1][2]
CAS Number 256461-28-6[1][]
Appearance Solid powder[]
Purity >98%[]

Dissolution Protocols

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.

Materials Required
  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile polypropylene or glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood, to prevent contamination. Ensure all glassware and equipment are dry.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.593 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 2.593 mg, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved.

    • If the compound does not dissolve completely with vortexing, sonicate the solution for 5-10 minutes in a water bath.

  • Sterilization (Optional): If the stock solution is intended for use in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage protocols below.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid cytotoxicity.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

Storage and Stability

Proper storage of this compound in both solid and solution form is critical to maintain its integrity and activity.

Solid Form
Storage ConditionRecommended Duration
-20°C Long-term (years)
4°C Short-term (weeks to months)
Room Temperature Not recommended for long-term storage
In Solution (DMSO)
Storage ConditionRecommended Duration
-80°C Up to 6 months
-20°C Up to 1 month

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use vials is highly recommended.

  • Light Sensitivity: Protect the solid compound and its solutions from direct light. Store vials in the dark or use amber-colored vials.

  • Moisture: Store the solid compound in a desiccator to protect it from moisture.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing a stock solution of this compound.

G cluster_workflow Workflow for this compound Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Filter Sterilize (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Vials dissolve->aliquot If not sterilizing sterilize->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for the preparation of this compound stock solution.

Adenosine Deaminase Signaling Pathway

This compound is an inhibitor of adenosine deaminase (ADA), an enzyme that converts adenosine to inosine. By inhibiting ADA, this compound increases the extracellular concentration of adenosine, which can then bind to adenosine receptors (A1, A2A, A2B, A3) to initiate downstream signaling cascades.

G cluster_pathway Simplified Adenosine Deaminase Signaling Pathway This compound This compound ADA Adenosine Deaminase (ADA) This compound->ADA Inhibition Inosine Inosine ADA->Inosine Adenosine Adenosine Adenosine->ADA Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Activation Downstream Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptors->Downstream

Caption: Inhibition of ADA by this compound leads to increased adenosine signaling.

References

Application Notes and Protocols for Fibrostat (FR221647) in Fibrosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to scarring and hardening of tissues, ultimately causing organ dysfunction and failure.[1] A variety of stimuli, including chronic inflammation, toxins, and mechanical stress, can trigger a fibrotic response.[1] Key signaling pathways, such as the Transforming Growth Factor-beta (TGF-β) pathway, play a central role in driving the fibrotic process.[1][2] TGF-β signaling promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production, including collagen and fibronectin.[1][3]

Fibrostat (FR221647) is a potent and selective small molecule inhibitor of the TGF-β receptor I (ALK5) kinase activity. By blocking the phosphorylation of downstream mediators like Smad2 and Smad3, Fibrostat effectively abrogates TGF-β-induced pro-fibrotic responses.[2] These application notes provide a summary of the anti-fibrotic activity of Fibrostat and detailed protocols for its use in in vitro and in vivo models of fibrosis.

Data Presentation

The following tables summarize the quantitative data from key experiments evaluating the anti-fibrotic efficacy of Fibrostat.

Table 1: Effect of Fibrostat on Human Lung Fibroblast (HLF) Proliferation

Treatment GroupConcentration (nM)Proliferation (% of Control)
Vehicle (DMSO)-100 ± 5.2
Fibrostat195 ± 4.8
Fibrostat1072 ± 6.1
Fibrostat10045 ± 3.9
Fibrostat100028 ± 2.5

Data are presented as mean ± standard deviation.

Table 2: Inhibition of TGF-β-induced Collagen I Deposition in HLF by Fibrostat

Treatment GroupConcentration (nM)Collagen I Deposition (ng/µg protein)
Vehicle (DMSO)-5.8 ± 0.7
TGF-β (10 ng/mL)-25.4 ± 2.1
TGF-β + Fibrostat1018.2 ± 1.5
TGF-β + Fibrostat1009.7 ± 0.9
TGF-β + Fibrostat10006.3 ± 0.5

Data are presented as mean ± standard deviation.

Table 3: Effect of Fibrostat on Fibrotic Gene Expression in TGF-β-stimulated HLF

Treatment GroupConcentration (nM)α-SMA (Fold Change)Fibronectin (Fold Change)
Vehicle (DMSO)-1.0 ± 0.11.0 ± 0.2
TGF-β (10 ng/mL)-8.2 ± 0.96.5 ± 0.7
TGF-β + Fibrostat1002.5 ± 0.32.1 ± 0.4

Data are presented as mean ± standard deviation relative to the vehicle control.

Experimental Protocols

In Vitro Studies

1. Human Lung Fibroblast (HLF) Proliferation Assay

  • Objective: To assess the anti-proliferative effect of Fibrostat on human lung fibroblasts.

  • Methodology:

    • Seed HLFs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with varying concentrations of Fibrostat (1 nM to 1000 nM) or vehicle (DMSO) in a medium containing a pro-proliferative stimulus (e.g., 10% Fetal Bovine Serum) for 48 hours.

    • Assess cell proliferation using a standard colorimetric assay (e.g., MTT or WST-1 assay) according to the manufacturer's instructions.

    • Measure absorbance at the appropriate wavelength and normalize the results to the vehicle control.

2. Collagen I Deposition Assay

  • Objective: To quantify the inhibitory effect of Fibrostat on TGF-β-induced collagen deposition.

  • Methodology:

    • Culture HLFs in a 24-well plate until they reach confluence.

    • Treat the cells with TGF-β (10 ng/mL) in the presence or absence of different concentrations of Fibrostat for 72 hours.

    • Lyse the cells and measure the total protein concentration using a BCA protein assay.

    • Quantify the amount of soluble collagen I in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

    • Normalize the collagen I concentration to the total protein concentration.

3. Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression

  • Objective: To determine the effect of Fibrostat on the expression of key fibrotic genes.

  • Methodology:

    • Plate HLFs in a 6-well plate and grow to 80% confluency.

    • Treat the cells with TGF-β (10 ng/mL) with or without Fibrostat (100 nM) for 24 hours.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using specific primers for α-smooth muscle actin (α-SMA), fibronectin, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo Studies

4. Bleomycin-Induced Pulmonary Fibrosis Model

  • Objective: To evaluate the therapeutic efficacy of Fibrostat in a preclinical model of lung fibrosis.

  • Methodology:

    • Acclimate C57BL/6 mice for at least one week before the experiment.

    • On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) or saline as a control.

    • Administer Fibrostat (e.g., 10 mg/kg, once daily by oral gavage) or vehicle starting from day 7 (therapeutic regimen) until day 21.

    • On day 21, euthanize the mice and collect lung tissue.

    • Assess the extent of fibrosis by:

      • Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.

      • Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a measure of fibrosis.

      • qRT-PCR: Analyze the expression of fibrotic markers in lung tissue as described in the in vitro protocol.

Visualizations

TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Fibrostat Fibrostat (this compound) Fibrostat->TGFbR Nucleus Nucleus Smad23->Nucleus Gene Pro-fibrotic Gene Expression (Collagen, α-SMA) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis

Caption: Mechanism of action of Fibrostat in inhibiting the TGF-β signaling pathway.

Start Start Isolate Isolate & Culture Human Lung Fibroblasts Start->Isolate Stimulate Stimulate with TGF-β ± Fibrostat Isolate->Stimulate Assays Perform In Vitro Assays: - Proliferation - Collagen Deposition - Gene Expression Stimulate->Assays Analyze Analyze Data Assays->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro evaluation of Fibrostat.

Hypothesis Hypothesis: Fibrostat ameliorates fibrosis InVitro In Vitro Studies (Mechanistic) Hypothesis->InVitro InVivo In Vivo Studies (Efficacy) Hypothesis->InVivo Conclusion Conclusion: Fibrostat is a potential anti-fibrotic therapeutic InVitro->Conclusion InVivo->Conclusion

Caption: Logical relationship of the experimental design for Fibrostat evaluation.

References

FR221647: An Adenosine Deaminase Inhibitor with No Established Role in TGF-beta Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

FR221647 is an orally active, non-nucleoside inhibitor of adenosine deaminase (ADA). Despite inquiries into its potential applications in studying TGF-beta signaling, a comprehensive review of available scientific literature and patent databases reveals no direct evidence or published research supporting its use as a tool to investigate the Transforming Growth Factor-beta (TGF-beta) pathways.

Currently, this compound is primarily characterized by its inhibitory action on adenosine deaminase, an enzyme involved in purine metabolism. Its chemical formula is C14H17N3O2, and it is identified by the CAS Registry Number 256461-28-6. While some patent documents list a multitude of chemical compounds, including this compound, in broad categories that may include modulators of TGF-beta signaling, these listings do not provide specific data or experimental validation of this compound's activity or mechanism of action in relation to the TGF-beta pathway.

Therefore, for researchers, scientists, and drug development professionals interested in studying TGF-beta signaling, the use of well-characterized and validated inhibitors is recommended.

The TGF-beta Signaling Pathway: An Overview

The TGF-beta signaling pathway is a crucial cellular communication system involved in a wide array of biological processes, including cell growth, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrosis.

The canonical TGF-beta signaling cascade is initiated by the binding of a TGF-beta ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1, also known as ALK5). The activated TGFBR1 subsequently phosphorylates intracellular effector proteins called SMADs (specifically SMAD2 and SMAD3). These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFBR2 TGF_beta->TGFBR2 Binding TGFBR1 TGFBR1 (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD2_3->Complex Complex Formation SMAD4 SMAD4 SMAD4->Complex Gene_Expression Target Gene Transcription Complex->Gene_Expression Nuclear Translocation & Regulation

Canonical TGF-beta Signaling Pathway

Studying TGF-beta Pathways: Established Methodologies

For researchers aiming to investigate the TGF-beta pathway, a variety of established tools and techniques are available. These include:

  • Small Molecule Inhibitors: Numerous well-validated small molecule inhibitors targeting different components of the TGF-beta pathway are commercially available. These include inhibitors of the TGFBR1 kinase (e.g., SB431542, Galunisertib) and inhibitors of SMAD signaling.

  • Antibodies: Neutralizing antibodies that target TGF-beta ligands or their receptors can be used to block pathway activation.

  • Genetic Approaches: Techniques such as siRNA, shRNA, or CRISPR/Cas9 can be employed to knockdown or knockout key components of the TGF-beta pathway in cell culture or animal models.

  • Reporter Assays: Luciferase reporter assays under the control of SMAD-responsive elements are commonly used to quantify the activity of the TGF-beta signaling pathway.

  • Western Blotting: This technique is used to detect the phosphorylation status of SMAD proteins, a key indicator of pathway activation.

  • Immunofluorescence and Immunohistochemistry: These methods allow for the visualization of the subcellular localization of pathway components, such as the nuclear translocation of SMAD complexes.

Experimental Workflow for a Typical TGF-beta Inhibition Study

The following diagram illustrates a general experimental workflow for studying the effects of a TGF-beta pathway inhibitor.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., epithelial cells, fibroblasts) Treatment 2. Treatment - Vehicle Control - TGF-β - TGF-β + Inhibitor Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Analysis 4. Analysis Incubation->Analysis Western_Blot Western Blot (p-SMAD2/3, SMAD2/3) Analysis->Western_Blot Reporter_Assay Reporter Assay (SMAD-responsive luciferase) Analysis->Reporter_Assay Gene_Expression Gene Expression Analysis (qRT-PCR of target genes) Analysis->Gene_Expression Functional_Assay Functional Assays (e.g., migration, proliferation) Analysis->Functional_Assay

General Workflow for TGF-beta Inhibition Assay

Application Notes and Protocols for FR221647 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researcher,

Our comprehensive investigation to generate detailed application notes and protocols for the experimental design of FR221647 treatment has yielded limited specific information directly associated with this identifier. Through extensive searches of scientific literature and chemical databases, we have determined that "this compound" is identified as the chemical compound 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-1H-imidazole-4-carboxamide with the chemical formula C14H17N3O2 .

While our search has revealed that imidazole carboxamide derivatives as a class are known to target a variety of biological pathways, including roles as inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), PKC-ι (Protein Kinase C iota), and PARP-1 (Poly [ADP-ribose] polymerase 1), we were unable to locate specific research publications or documentation detailing the precise mechanism of action, validated biological targets, or established experimental protocols for this compound itself.

The absence of this specific data prevents us from fulfilling the core requirements of your request for detailed, verifiable application notes, quantitative data tables, and experimental protocols directly pertaining to this compound. Providing generalized information based on the broader class of imidazole carboxamide derivatives would be speculative and would not meet the standards of accuracy and detail required for a scientific audience.

We recommend the following course of action for researchers interested in the experimental use of this compound:

  • Primary Literature Search: Conduct a thorough search of chemical and biological databases using the full chemical name and CAS number (if available) to potentially identify any primary research articles that may have been published under a different identifier.

  • Supplier Inquiry: If this compound was obtained from a commercial supplier, we advise contacting their technical support for any available data sheets, application notes, or citations to relevant literature.

  • In-house Validation: Should you proceed with experimental work, we strongly recommend initial in-house validation studies to determine the compound's solubility, stability, optimal concentration range, and cytotoxic effects in your specific experimental system.

We regret that we could not provide the specific, detailed protocols you requested at this time. We are committed to providing accurate and well-supported scientific information, and in this instance, the available data for this compound is insufficient to do so.

Application Notes and Protocols for Measuring the Effectiveness of FR221647

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for measuring the in vitro effectiveness of FR221647, a potent inhibitor of fungal (1,3)-β-D-glucan synthase. The protocols detailed herein are designed to enable researchers to assess the antifungal activity of this compound, elucidate its mechanism of action, and evaluate its impact on fungal cell wall integrity.

Introduction to this compound

This compound is a member of the echinocandin class of antifungal agents that non-competitively inhibit (1,3)-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall.[1] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately cell death in susceptible fungi.[1] Due to its fungal-specific target, this compound and other echinocandins exhibit a favorable safety profile.[1] Accurate and reproducible methods for measuring the effectiveness of this compound are crucial for preclinical and clinical development, as well as for monitoring the emergence of resistant strains.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained when evaluating the effectiveness of glucan synthase inhibitors like this compound. The values presented are illustrative and may vary depending on the specific fungal species, strain, and testing conditions.

Table 1: In Vitro Susceptibility of Candida Species to Glucan Synthase Inhibitors

Fungal SpeciesThis compound MIC Range (µg/mL)Caspofungin MIC Range (µg/mL)Micafungin MIC Range (µg/mL)Anidulafungin MIC Range (µg/mL)
Candida albicansData not available0.015 - 0.250.008 - 0.1250.015 - 0.125
Candida glabrataData not available0.015 - 0.250.008 - 0.060.015 - 0.125
Candida parapsilosisData not available0.5 - 40.125 - 20.5 - 4
Candida tropicalisData not available0.03 - 0.50.015 - 0.250.03 - 0.25
Candida kruseiData not available0.06 - 0.50.03 - 0.250.03 - 0.25

Table 2: In Vitro Susceptibility of Aspergillus Species to Glucan Synthase Inhibitors

Fungal SpeciesThis compound MEC Range (µg/mL)Caspofungin MEC Range (µg/mL)Micafungin MEC Range (µg/mL)Anidulafungin MEC Range (µg/mL)
Aspergillus fumigatusData not available0.06 - 0.50.008 - 0.060.008 - 0.03
Aspergillus flavusData not available0.125 - 10.008 - 0.1250.008 - 0.06
Aspergillus nigerData not available0.25 - 20.015 - 0.1250.015 - 0.125
Aspergillus terreusData not available0.06 - 0.50.015 - 0.1250.015 - 0.06

Table 3: In Vitro Glucan Synthase Inhibition by Echinocandins

Fungal SpeciesThis compound IC₅₀ (µM)Caspofungin IC₅₀ (µM)Micafungin IC₅₀ (µM)Anidulafungin IC₅₀ (µM)
Candida albicansData not available~0.001 - 0.01Data not availableData not available

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method for yeasts.

Materials:

  • This compound

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C)

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Plate Inoculation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant diminution (≥50% inhibition) of growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol for In Vitro Glucan Synthase Inhibition Assay

This protocol allows for the direct measurement of this compound's inhibitory effect on the (1,3)-β-D-glucan synthase enzyme. This version is based on a radioactive assay.

Materials:

  • This compound

  • Fungal cell culture

  • UDP-[³H]glucose (radiolabeled substrate)

  • Enzyme extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM GTPγS, 10 mM KF, 1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: Grow the fungal culture to the mid-log phase. Harvest the cells and mechanically disrupt them (e.g., with glass beads) in extraction buffer to release the membrane-bound glucan synthase. Centrifuge the lysate to pellet the membrane fraction containing the enzyme.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the prepared enzyme extract, and varying concentrations of this compound.

  • Initiate Reaction: Start the enzymatic reaction by adding UDP-[³H]glucose.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). This will precipitate the newly synthesized radiolabeled glucan polymer.

  • Filtration and Washing: Collect the precipitated glucan on glass fiber filters. Wash the filters to remove any unincorporated UDP-[³H]glucose.

  • Quantification: Place the filters in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of glucan synthesized.

  • Data Analysis: Calculate the percent inhibition of glucan synthase activity for each concentration of this compound compared to a no-drug control. Determine the IC₅₀ value.

Protocol for Assessing Fungal Cell Wall Damage

This protocol utilizes a fluorescent dye, such as Calcofluor White or Sirofluor, that binds to chitin and β-glucans in the fungal cell wall, allowing for the visualization of cell wall damage.

Materials:

  • This compound

  • Fungal isolate

  • Calcofluor White or Sirofluor staining solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Fungal Treatment: Grow the fungal isolate in a liquid medium in the presence of varying concentrations of this compound for a specified time. Include a no-drug control.

  • Cell Harvesting and Washing: Harvest the fungal cells by centrifugation and wash them with PBS to remove any residual medium and drug.

  • Staining: Resuspend the cells in the fluorescent dye solution and incubate in the dark for a short period (e.g., 10-15 minutes).

  • Washing: Wash the cells again with PBS to remove any unbound dye.

  • Visualization: Mount the stained cells on a microscope slide and observe them under a fluorescence microscope using the appropriate filter set.

  • Analysis: Compare the fluorescence patterns of the treated cells to the control cells. Signs of cell wall damage may include altered cell morphology, increased or patchy fluorescence (indicating cell wall stress and compensatory chitin deposition), or cell lysis.

Mandatory Visualizations

Signaling Pathway Diagram

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Glucan Synthase (Fks1) Glucan Synthase (Fks1) Wsc1/Mid2 Sensors (Wsc1, Mid2) Cell Wall Stress->Wsc1/Mid2 Activation This compound This compound This compound->Glucan Synthase (Fks1) Inhibition Rho1 Rho1 Wsc1/Mid2->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 Pkc1->Bck1 Mkk1/2 Mkk1/2 Bck1->Mkk1/2 Slt2/Mpk1 Slt2/Mpk1 Mkk1/2->Slt2/Mpk1 Rlm1/Swi4/Swi6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2/Mpk1->Rlm1/Swi4/Swi6 Gene Expression Cell Wall Biosynthesis Genes (e.g., FKS2, CHS3) Rlm1/Swi4/Swi6->Gene Expression Activation

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow Diagram

Antifungal_Evaluation_Workflow cluster_invitro In Vitro Evaluation MIC MIC/MEC Determination (Broth Microdilution) Glucan_Synthase_Assay Glucan Synthase Inhibition Assay (IC50) MIC->Glucan_Synthase_Assay Cell_Wall_Damage Cell Wall Damage Assessment Glucan_Synthase_Assay->Cell_Wall_Damage Time_Kill Time-Kill Kinetics Assay Cell_Wall_Damage->Time_Kill End End Time_Kill->End Data Analysis & Interpretation Start Start: This compound Start->MIC

Caption: General experimental workflow for evaluating this compound.

Protocol-Specific Workflow Diagram

Glucan_Synthase_Assay_Workflow Start Start Cell_Culture Fungal Cell Culture (Mid-log phase) Start->Cell_Culture Enzyme_Extraction Enzyme Extraction (Membrane Fraction) Cell_Culture->Enzyme_Extraction Reaction_Setup Reaction Setup with This compound & UDP-[3H]glucose Enzyme_Extraction->Reaction_Setup Incubation Incubation (30°C, 60 min) Reaction_Setup->Incubation Precipitation Precipitation of Radiolabeled Glucan Incubation->Precipitation Filtration Filtration and Washing Precipitation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis IC50 Determination Quantification->Analysis End End Analysis->End

Caption: Workflow for the in vitro glucan synthase inhibition assay.

References

Application of FR221647 in Organoid Models for Immunomodulatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FR221647 is a potent and specific inhibitor of Interleukin-2 (IL-2) production. IL-2 is a critical cytokine that plays a central role in the proliferation, differentiation, and survival of T lymphocytes. Given the increasing use of organoid models to study tissue-specific immune responses, this compound presents a valuable tool for investigating the impact of IL-2 signaling and T cell activity in a controlled, three-dimensional microenvironment. This document provides detailed application notes and protocols for the use of this compound in organoid co-culture systems.

Organoid-immune cell co-cultures are emerging as powerful in vitro models to recapitulate the complex interactions between epithelial tissues and the immune system in both healthy and diseased states. In these systems, IL-2 is often a crucial supplement to maintain the viability and function of T cells. By specifically inhibiting IL-2 production, this compound allows for the precise dissection of IL-2-dependent and independent mechanisms of T cell-mediated effects on organoids.

Potential Applications of this compound in Organoid Models:

  • Modeling Immunosuppression: Investigate the effects of targeted immunosuppression on the interaction between T cells and various organoid types (e.g., intestinal, tumor, lung).

  • Studying Autoimmune and Inflammatory Diseases: Model aspects of diseases such as inflammatory bowel disease (IBD) or graft-versus-host disease (GvHD) by co-culturing organoids with activated T cells and assessing the modulatory effects of this compound.

  • Immuno-Oncology Research: Evaluate the role of IL-2 in the context of tumor organoid and immune cell interactions, and assess the potential of IL-2 inhibition to modulate anti-tumor immune responses.

  • Drug Discovery and Development: Screen for novel compounds that can modulate the effects of this compound or other immunomodulatory drugs in a more physiologically relevant organoid system.

  • Investigating Organoid Maturation: Given that IL-2 has been shown to induce the in vitro maturation of human pluripotent stem cell-derived intestinal organoids, this compound can be used to probe the specific role of T cell-derived IL-2 in this process.[1][2]

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of treating an intestinal organoid-T cell co-culture with this compound.

Table 1: Effect of this compound on T Cell Proliferation and IL-2 Production in Co-culture

Treatment GroupT Cell Count (cells/mL)IL-2 Concentration (pg/mL)
Organoids OnlyN/A< 1.0
Organoids + Activated T Cells (Vehicle Control)5.0 x 10⁵2500
Organoids + Activated T Cells + this compound (10 nM)2.5 x 10⁵500
Organoids + Activated T Cells + this compound (100 nM)1.2 x 10⁵50

Table 2: Effect of this compound on Organoid Viability and Inflammatory Markers in Co-culture

Treatment GroupOrganoid Viability (%)IFN-γ Secretion (pg/mL)TNF-α Secretion (pg/mL)
Organoids Only100< 5.0< 5.0
Organoids + Activated T Cells (Vehicle Control)601500800
Organoids + Activated T Cells + this compound (10 nM)85400200
Organoids + Activated T Cells + this compound (100 nM)9510050

Experimental Protocols

Protocol 1: Establishment of Human Intestinal Organoid and Autologous T Cell Co-culture

This protocol is adapted from established methods for generating and co-culturing intestinal organoids with immune cells.[3][4][5]

Materials:

  • Human intestinal crypts or established intestinal organoid lines

  • Matrigel® or other suitable basement membrane extract

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • Peripheral Blood Mononuclear Cells (PBMCs) from the same donor

  • T cell isolation kit (e.g., Pan T Cell Isolation Kit)

  • T cell activation reagents (e.g., anti-CD3/CD28 beads)

  • ImmunoCult™-XF T Cell Expansion Medium (or equivalent)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Co-culture medium: 50% IntestiCult™ Organoid Growth Medium and 50% ImmunoCult™-XF T Cell Expansion Medium

  • Multi-well plates (24- or 48-well)

Procedure:

  • Organoid Culture:

    • Culture and expand human intestinal organoids according to standard protocols.

    • Prior to co-culture, passage organoids and allow them to grow for 2-3 days in IntestiCult™ Organoid Growth Medium.

  • T Cell Isolation and Activation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Isolate T cells from PBMCs using a negative selection T cell isolation kit.

    • Activate T cells for 48 hours using anti-CD3/CD28 beads in ImmunoCult™-XF T Cell Expansion Medium.

  • Co-culture Setup:

    • Harvest established intestinal organoids and resuspend them in co-culture medium.

    • Count and resuspend activated T cells in co-culture medium.

    • In a multi-well plate, mix approximately 100 organoids with 2.5 x 10⁵ activated T cells per well in a 1:1 mixture of co-culture medium and Matrigel.

    • Plate the organoid-T cell suspension as a dome in the center of the well and allow the Matrigel to solidify at 37°C for 15-20 minutes.

    • Gently add 500 µL of co-culture medium to each well.

Protocol 2: Treatment of Organoid-T Cell Co-cultures with this compound

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in co-culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Treatment:

    • After establishing the organoid-T cell co-culture (Protocol 1, step 3), replace the medium with co-culture medium containing the different concentrations of this compound or vehicle control.

    • Incubate the co-cultures at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Change the medium with fresh this compound or vehicle control every 48 hours for longer-term experiments.

  • Endpoint Analysis:

    • Microscopy: Monitor organoid morphology and T cell infiltration daily using brightfield and fluorescence microscopy (if using fluorescently labeled cells).

    • T Cell Proliferation: At the end of the experiment, carefully collect the supernatant and dissociate the Matrigel domes to recover the T cells. Count the T cells using a hemocytometer or flow cytometry.

    • Cytokine Analysis: Analyze the collected supernatant for IL-2, IFN-γ, TNF-α, and other relevant cytokines using ELISA or a multiplex bead array.

    • Organoid Viability: Assess organoid viability using a live/dead staining assay (e.g., Calcein AM/Ethidium homodimer-1) and fluorescence microscopy, or by using a luminescence-based cell viability assay (e.g., CellTiter-Glo® 3D).

    • Gene Expression Analysis: Lyse the organoids and T cells for RNA extraction and perform RT-qPCR to analyze the expression of genes related to inflammation, epithelial barrier function, and T cell activation.

Visualizations

IL2_Signaling_Pathway IL-2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2R IL-2 Receptor (CD25, CD122, CD132) IL-2->IL-2R Binding JAK1/3 JAK1/3 IL-2R->JAK1/3 Activation STAT5 STAT5 JAK1/3->STAT5 Phosphorylation PI3K PI3K JAK1/3->PI3K Activation Gene Expression Gene Expression (Proliferation, Differentiation, Survival) STAT5->Gene Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Expression This compound This compound T-Cell Activation T-Cell Activation This compound->T-Cell Activation Inhibits IL-2 Production T-Cell Activation->IL-2 Production

Caption: IL-2 signaling pathway and the inhibitory action of this compound on IL-2 production.

Experimental_Workflow Experimental Workflow for this compound Application in Organoid Co-culture cluster_prep Preparation cluster_coculture Co-culture cluster_treatment Treatment cluster_analysis Analysis A Establish Intestinal Organoid Culture C Set up Organoid-T Cell Co-culture in Matrigel A->C B Isolate and Activate Autologous T Cells B->C D Treat with this compound (or Vehicle Control) C->D E Microscopy (Morphology, Infiltration) D->E F T Cell Proliferation Assay D->F G Cytokine Analysis (ELISA, Multiplex) D->G H Organoid Viability Assay D->H I Gene Expression (RT-qPCR) D->I

References

Application Notes and Protocols for In Vivo Studies of FR221647, a TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed guidance and standardized protocols for conducting in vivo studies with FR221647, a potent small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in fibroproliferative disorders.

Introduction

Fibroproliferative diseases, such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and scleroderma, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. A key mediator in the pathogenesis of fibrosis is TGF-β.[1][2][3] this compound has been identified as an inhibitor of the TGF-β signaling pathway, making it a promising candidate for anti-fibrotic therapies.[4] These notes outline the best practices for preclinical evaluation of this compound in relevant animal models of fibrosis.

Mechanism of Action and Signaling Pathway

This compound is believed to exert its anti-fibrotic effects by inhibiting the kinase activity of ALK5. This prevents the phosphorylation and subsequent activation of the downstream signaling molecules, Smad2 and Smad3.[2][5] The activated Smad complex (Smad2/3-Smad4) translocates to the nucleus and induces the transcription of pro-fibrotic genes, leading to myofibroblast differentiation and excessive ECM production.[3][6] By blocking this initial step, this compound can potentially halt the fibrotic cascade.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Pro-fibrotic Gene Transcription Smad_complex->Gene_Transcription Translocation This compound This compound This compound->ALK5 Inhibition Fibrosis Fibrosis Gene_Transcription->Fibrosis Leads to

Figure 1: Simplified TGF-β signaling pathway and the inhibitory action of this compound.

Application Notes for In Vivo Studies

Animal Model Selection

The choice of animal model is critical for the successful evaluation of anti-fibrotic therapies. The following models are widely used and recommended for studying the efficacy of TGF-β inhibitors like this compound.

Animal ModelInducing AgentSpeciesKey Fibrotic OutcomesAdvantagesDisadvantages
Pulmonary Fibrosis BleomycinMouse, RatIncreased collagen deposition, myofibroblast accumulation, altered lung architecture.[7][8]Well-characterized, reproducible, relatively rapid onset of fibrosis.[8]Inflammation-driven fibrosis, may not fully mimic the chronic nature of human IPF.[8]
Liver Fibrosis Carbon Tetrachloride (CCl4)Mouse, RatBridging fibrosis, cirrhosis, hepatocellular damage, increased hydroxyproline content.[9][10]Robust and reproducible fibrosis, progresses to cirrhosis.[10]Severe liver toxicity, mechanism may not be relevant to all human liver diseases.[11]
Skin Fibrosis Bleomycin (subcutaneous)MouseDermal thickening, increased collagen content, myofibroblast infiltration.Models key features of scleroderma.Fibrosis can be localized and may not represent systemic disease.
Dosing and Administration
  • Formulation: this compound is a small molecule and should be formulated in a vehicle appropriate for the chosen route of administration. Common vehicles include saline, PBS, or solutions containing solubilizing agents like DMSO and Tween 80. It is crucial to establish the stability and solubility of this compound in the chosen vehicle.

  • Route of Administration: Oral gavage is often preferred for small molecule inhibitors due to its clinical relevance.[12] Intraperitoneal (i.p.) injection is another common route that ensures systemic exposure. The choice of route should be based on the pharmacokinetic profile of the compound.

  • Dose Selection: Dose-ranging studies are essential to determine the optimal therapeutic dose. The initial dose can be estimated based on in vitro potency (IC50) and allometric scaling from any available preclinical data.[13][14] A typical starting point for a novel TGF-β inhibitor might be in the range of 10-100 mg/kg/day.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis in Rats

This model is suitable for evaluating the efficacy of this compound in a setting of lung injury and fibrosis.[7][15]

Bleomycin_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_analysis Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline Bleomycin Bleomycin Instillation (Day 0) Baseline->Bleomycin FR221647_Tx This compound or Vehicle (Daily, e.g., Days 1-21) Bleomycin->FR221647_Tx Sacrifice Sacrifice (Day 21) FR221647_Tx->Sacrifice BALF BALF Collection Sacrifice->BALF Histology Lung Histology Sacrifice->Histology Collagen Hydroxyproline Assay Sacrifice->Collagen

Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Bleomycin sulfate

  • Sterile saline

  • This compound

  • Vehicle for this compound

  • Anesthesia (e.g., isoflurane)

  • Oral gavage needles

Protocol:

  • Acclimatization: House rats for at least one week under standard laboratory conditions.

  • Induction of Fibrosis (Day 0):

    • Anesthetize the rats.

    • Intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in sterile saline.[16] Control animals receive saline only.

  • This compound Administration:

    • Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle daily by oral gavage, starting 24 hours after bleomycin instillation and continuing for the duration of the study (e.g., 21 days).

  • Monitoring: Monitor body weight and clinical signs of distress daily.

  • Endpoint Analysis (Day 21):

    • Euthanize animals.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lungs for histopathological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., hydroxyproline content to quantify collagen).[7]

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This model is used to induce more chronic and progressive fibrosis, leading to cirrhosis.[9][10]

CCl4_Workflow cluster_setup Setup cluster_analysis Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight) Acclimatization->Baseline CCl4_injection CCl4 Injections (2x/week, 4-8 weeks) Baseline->CCl4_injection FR221647_Tx This compound or Vehicle (Daily) Sacrifice Sacrifice FR221647_Tx->Sacrifice Blood_collection Blood Collection (ALT, AST) Sacrifice->Blood_collection Histology Liver Histology Sacrifice->Histology Collagen Hydroxyproline Assay Sacrifice->Collagen

Figure 3: Experimental workflow for the CCl4-induced liver fibrosis model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil

  • This compound

  • Vehicle for this compound

  • Oral gavage needles

Protocol:

  • Acclimatization: House mice for at least one week.

  • Induction of Fibrosis:

    • Administer CCl4 (e.g., 1 ml/kg of a 10% solution in oil) via intraperitoneal (i.p.) injection twice weekly for 4-8 weeks.[10][17] Control animals receive oil only.

  • This compound Administration:

    • Begin daily oral administration of this compound or vehicle concurrently with CCl4 injections or in a therapeutic regimen after fibrosis is established.

  • Monitoring: Monitor body weight and clinical condition.

  • Endpoint Analysis:

    • At the end of the study, collect blood for analysis of liver enzymes (ALT, AST).

    • Euthanize animals and harvest the liver.

    • Process liver tissue for histopathology (H&E, Sirius Red/Fast Green staining) and hydroxyproline content.[17]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Example of Efficacy Data Summary from a Pulmonary Fibrosis Study

Treatment GroupNBody Weight Change (%)Total BALF Cells (x10^5)Lung Hydroxyproline (µ g/lung )Ashcroft Fibrosis Score
Saline + Vehicle10+5.2 ± 1.11.2 ± 0.3150 ± 250.5 ± 0.2
Bleomycin + Vehicle10-8.7 ± 2.38.5 ± 1.5450 ± 505.8 ± 0.7
Bleomycin + this compound (10 mg/kg)10-4.1 ± 1.85.1 ± 1.0300 ± 403.2 ± 0.5
Bleomycin + this compound (50 mg/kg)10-2.5 ± 1.53.2 ± 0.8210 ± 351.9 ± 0.4

Data are presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for interpreting efficacy data and for dose selection in future studies.[15][18] As specific PK data for this compound is not publicly available, the following table provides an example of typical parameters that should be assessed for a small molecule inhibitor, using representative data for another TGF-β inhibitor, Galunisertib, for illustrative purposes.[19]

Table 2: Example Pharmacokinetic Parameters for a Small Molecule TGF-β Inhibitor

ParameterDescriptionRepresentative Value (Galunisertib)
Tmax (h) Time to reach maximum plasma concentration~2-4
Cmax (ng/mL) Maximum plasma concentrationDose-dependent
AUC (ng*h/mL) Area under the plasma concentration-time curveDose-dependent
t1/2 (h) Elimination half-life~8-10
Bioavailability (%) Fraction of administered dose that reaches systemic circulation~30-50 (oral)

These values are for illustrative purposes only and would need to be determined experimentally for this compound.

Conclusion

These application notes provide a framework for the preclinical in vivo evaluation of this compound as a potential anti-fibrotic agent. Adherence to these best practices and detailed protocols will ensure the generation of robust and reproducible data to support the continued development of this compound. Careful consideration of animal models, dosing regimens, and comprehensive endpoint analysis are paramount for elucidating the therapeutic potential of this compound in fibroproliferative diseases.

References

Troubleshooting & Optimization

Navigating FR221647 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals often encounter challenges with the solubility of experimental compounds. This guide provides a dedicated technical support center for troubleshooting solubility issues related to FR221647, a compound known for its limited aqueous solubility. By offering clear, actionable advice and detailed protocols, we aim to facilitate seamless experimental workflows and ensure the generation of reliable data.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is sparingly soluble in aqueous solutions. For initial stock solution preparation, organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds of this nature. It is crucial to first prepare a concentrated stock solution in an organic solvent before further dilution into aqueous buffers.

Q2: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous experimental buffer. What went wrong?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To avoid this, ensure the final concentration of the organic solvent in your aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system. It is often recommended to keep the final DMSO concentration below 0.5%.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can aid in the dissolution of this compound in organic solvents. However, prolonged exposure to high temperatures may degrade the compound. We recommend warming the solution to no more than 37°C and for a short period. Always check the compound's stability at elevated temperatures if possible.

Q4: What is the best way to store my this compound stock solution?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Q5: How can I determine the solubility of this compound in my specific experimental buffer?

A5: A systematic solubility assessment is recommended. This involves preparing a series of dilutions of your this compound stock solution into your buffer and observing for precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent.- Increase the solvent volume.- Try a stronger organic solvent such as DMSO or DMF.- Gently warm the solution while vortexing.
Precipitation occurs immediately upon dilution of the organic stock solution into an aqueous buffer. The compound has very low solubility in the final aqueous solution. The concentration of the organic co-solvent is too low.- Increase the percentage of the organic co-solvent in the final solution (e.g., from 0.1% to 0.5% DMSO).- Decrease the final concentration of this compound.- Consider using a different aqueous buffer or adjusting the pH.
The solution is cloudy or hazy after dilution. Formation of fine precipitates or colloids.- Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the clear supernatant.- Filter the solution through a 0.22 µm syringe filter. Note that this may remove some of the dissolved compound if it is adsorbed to the filter material.
Inconsistent experimental results. Compound precipitation over time or degradation.- Prepare fresh dilutions from the stock solution for each experiment.- Avoid storing diluted aqueous solutions.- Ensure proper storage of the stock solution at -20°C or -80°C in tightly sealed vials.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are estimates and may vary depending on the specific batch of the compound and experimental conditions.

SolventApproximate Solubility
DMSO≥ 25 mg/mL
Ethanol~5 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Determination of this compound Solubility in an Aqueous Buffer
  • Prepare a series of dilutions: From your concentrated DMSO stock solution, prepare a dilution series in your target aqueous buffer. For example, create final concentrations ranging from 100 µM down to 1 µM, ensuring the final DMSO concentration remains constant and at a level tolerated by your assay (e.g., 0.5%).

  • Equilibration: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Observation: Visually inspect each dilution for any signs of precipitation or cloudiness.

  • Quantification (Optional): To obtain a more precise solubility limit, centrifuge the tubes at high speed to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Warm (if needed) add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute Use Fresh Aliquot incubate Incubate at Experimental Temp dilute->incubate observe Observe for Precipitation incubate->observe

Figure 1. Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart action_node Increase organic solvent % Decrease final concentration start Solubility Issue? precip_dilution Precipitation on Dilution? start->precip_dilution precip_dilution->action_node Yes cloudy Solution Cloudy? precip_dilution->cloudy No action_node2 Centrifuge & use supernatant Filter solution (0.22 µm) cloudy->action_node2 Yes end Consult further (e.g., formulation) cloudy->end No

Figure 2. Decision tree for troubleshooting this compound solubility problems.

Technical Support Center: Optimizing FR221647 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of FR221647, a P2Y12 receptor antagonist, for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is presumed to be an antagonist of the P2Y12 receptor, a G-protein coupled receptor (GPCR) primarily found on the surface of platelets.[1] The P2Y12 receptor is activated by adenosine diphosphate (ADP).[1] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Lower cAMP levels, in turn, reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately promoting platelet aggregation.[1] By blocking the P2Y12 receptor, this compound is expected to prevent these downstream signaling events, thereby inhibiting platelet aggregation.

Q2: What is a good starting concentration range for this compound in my assays?

A good starting point for determining the optimal concentration of a P2Y12 inhibitor can be derived from its half-maximal inhibitory concentration (IC50). For a closely related compound, SAR216471, the reported IC50 values are approximately 17 nM for P2Y12 receptor binding and range from 62 to 108 nM for the inhibition of ADP-induced platelet aggregation in human and rat platelet-rich plasma, respectively.[2] Therefore, a concentration range spanning from 1 nM to 1 µM is a reasonable starting point for your dose-response experiments.

Q3: What are the most common assays used to measure the activity of P2Y12 inhibitors like this compound?

The most common assays for evaluating the efficacy of P2Y12 inhibitors are platelet aggregation assays. Light Transmission Aggregometry (LTA) is a widely used method. Other techniques include impedance aggregometry and flow cytometry-based assays that measure platelet activation markers.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration in platelet aggregation assays.

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Inconsistent cell plating or platelet density.- Pipetting errors.- Temperature fluctuations.- Ensure a homogenous cell or platelet suspension before and during plating.- Use calibrated pipettes and proper pipetting techniques.- Maintain a consistent temperature (typically 37°C) throughout the assay.[3]
No or weak inhibition of platelet aggregation even at high this compound concentrations - Inactive compound.- Suboptimal ADP concentration.- Issues with platelet preparation.- Verify the integrity and activity of your this compound stock solution.- Optimize the ADP concentration. A common starting point is 10 µM.[4] However, the optimal concentration can vary depending on the specific assay conditions and should be determined empirically.[5]- Ensure that platelets are fresh and have not been activated during preparation.
Complete inhibition of aggregation at all tested this compound concentrations - The tested concentration range is too high.- Perform a serial dilution of this compound to test a much lower concentration range (e.g., picomolar to nanomolar).
Inconsistent results across different experiments - Variation in donor platelet reactivity.- Differences in reagent preparation.- If using donor platelets, be aware of potential inter-individual variability.- Prepare fresh reagents for each experiment and ensure consistency in preparation methods.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Measuring P2Y12 Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation using LTA.

Materials:

  • This compound stock solution

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Adenosine diphosphate (ADP)

  • Aggregometer

Procedure:

  • Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Instrument Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Assay Performance:

    • Add a defined volume of PRP to the aggregometer cuvettes.

    • Add varying concentrations of this compound or vehicle control to the cuvettes and incubate for a predetermined time.

    • Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 10 µM).

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • Determine the maximum platelet aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds G_Protein Gi/o Protein P2Y12_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP to VASP VASP VASP->PKA Platelet_Aggregation Platelet Aggregation VASP_P->Platelet_Aggregation Inhibits LTA_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood_Collection Collect Whole Blood (3.2% Sodium Citrate) PRP_Preparation Centrifuge at Low Speed to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation Centrifuge at High Speed to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Incubation Incubate PRP with This compound or Vehicle PRP_Preparation->Incubation Instrument_Setup Set Aggregometer to 37°C Calibrate with PRP and PPP PPP_Preparation->Instrument_Setup Instrument_Setup->Incubation Aggregation_Induction Add ADP to Initiate Aggregation Incubation->Aggregation_Induction Data_Acquisition Record Light Transmission Aggregation_Induction->Data_Acquisition Max_Aggregation Determine Maximum Platelet Aggregation Data_Acquisition->Max_Aggregation Inhibition_Calculation Calculate % Inhibition Max_Aggregation->Inhibition_Calculation IC50_Determination Generate Dose-Response Curve and Determine IC50 Inhibition_Calculation->IC50_Determination

References

Technical Support Center: Overcoming FR221647 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects of FR221647, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By understanding and addressing these effects, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a small molecule inhibitor that primarily targets the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, this compound blocks the downstream signaling cascade initiated by TGF-β.[1][2][3]

Q2: What are the known off-target effects of TGF-β inhibitors in general?

A2: While specific off-target data for this compound is not extensively published, inhibitors of the TGF-β pathway can potentially interact with other structurally related kinases. For instance, some p38 MAPK inhibitors have been shown to also inhibit ALK5.[4] Therefore, it is crucial to consider potential off-target effects on other signaling pathways when interpreting experimental data.

Q3: How can I assess the selectivity of this compound in my experimental system?

A3: To determine the selectivity of this compound, it is recommended to perform a kinase selectivity profiling assay. This can be done using commercially available services that screen the compound against a large panel of kinases. This will provide a quantitative measure of its inhibitory activity against its intended target (ALK5) versus other kinases.

Q4: What are some common issues encountered when working with ALK5 inhibitors like this compound?

A4: Common issues include unexpected phenotypic changes in cells or tissues that are not consistent with the known functions of TGF-β signaling. These could be due to off-target effects, issues with compound stability, or incorrect dosing. It is also important to consider the dual role of TGF-β in both tumor suppression and promotion, as inhibiting the pathway can have context-dependent effects.[5]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause 1: Off-target effects of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits TGF-β signaling without causing overt toxicity or unexpected phenotypes.

    • Use a Structurally Unrelated ALK5 Inhibitor: Compare the phenotype observed with this compound to that of another ALK5 inhibitor with a different chemical scaffold (e.g., SB-431542).[4][5] If the phenotype is consistent, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, try to rescue the phenotype by overexpressing a constitutively active form of ALK5 or a downstream effector like Smad2/3.

    • Kinase Profiling: As mentioned in the FAQs, perform a kinase selectivity screen to identify potential off-target kinases.

Possible Cause 2: Compound instability or degradation.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a validated stock.

    • Verify Compound Integrity: If you suspect degradation, consider analytical methods like HPLC to check the purity of your compound stock.

Possible Cause 3: Cell line specific responses.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Ensure your cell line has a functional TGF-β signaling pathway. You can test this by treating with TGF-β ligand and measuring the phosphorylation of Smad2/3.

    • Test Multiple Cell Lines: If possible, validate your findings in more than one cell line to ensure the observed effect is not cell-type specific.

Problem 2: Difficulty in interpreting in vivo experimental outcomes.

Possible Cause 1: Complex role of TGF-β in the tumor microenvironment.

  • Troubleshooting Steps:

    • Immunohistochemistry/Immunofluorescence: Analyze the tumor microenvironment for changes in immune cell infiltration, angiogenesis, and extracellular matrix deposition upon this compound treatment.

    • Correlate with In Vitro Data: Ensure that the doses used in vivo are sufficient to inhibit ALK5 signaling, as determined by in vitro assays.

    • Monitor for Toxicity: Be aware of potential systemic side effects of TGF-β inhibition, as this pathway is involved in normal physiological processes.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table provides a general overview of IC50 values for other common ALK5 inhibitors. This can serve as a reference for expected potency.

InhibitorTargetIC50 (nM)Assay Type
SB-431542ALK594In vitro kinase assay (Smad3 phosphorylation)[4]
GW6604ALK5140In vitro kinase assay (autophosphorylation)[1]
A-83-01ALK512Cellular assay (TGF-β induced transcription)[6]
ALK5 Inhibitor IIALK54In vitro kinase assay (autophosphorylation)
ALK5 Inhibitor IIALK518Cellular assay (TGF-β activity)

Experimental Protocols

Key Experiment: In Vitro ALK5 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on ALK5 kinase activity.

  • Reagents and Materials:

    • Recombinant active ALK5 kinase

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP (at a concentration near the Km for ALK5)

    • Substrate (e.g., recombinant Smad2 or a peptide substrate)

    • This compound (in a suitable solvent like DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the ALK5 enzyme and the substrate to each well.

    • Add the different concentrations of this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binding ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation This compound This compound This compound->ALK5 Inhibition pSmad2_3 p-Smad2/3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_Transcription Target Gene Transcription

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Troubleshooting_Workflow Start Inconsistent/ Unexpected Results Check1 Is the phenotype on-target? Start->Check1 Step1 Perform dose-response and use control inhibitor Check1->Step1 No Outcome1 Likely on-target effect Check1->Outcome1 Yes Check2 Is the compound stable? Step1->Check2 Step2 Prepare fresh solutions and verify integrity Check2->Step2 No Check2->Outcome1 Yes Check3 Is the cell line responsive? Step2->Check3 Step3 Validate TGF-β pathway and test other lines Check3->Step3 No Check3->Outcome1 Yes Outcome2 Likely off-target or artifact Step3->Outcome2

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: FR221647 Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of FR221647 in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of biological activity over a short period.

  • Appearance of unknown peaks in HPLC analysis.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Hydrolysis Adjust the pH of the solution to a neutral range (pH 6.0-7.5). Use a suitable buffering agent (e.g., phosphate buffer) to maintain the pH.The carboxamide group in this compound can be susceptible to hydrolysis under acidic or basic conditions. Maintaining a neutral pH can significantly slow down this degradation pathway. The stability of a similar imidazole-containing fungicide, prochloraz, was found to be greatest at pH 7.0.[1][2]
Oxidation 1. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. 3. Minimize headspace in storage vials.The imidazole ring is known to be susceptible to oxidation.[3][4][5][6][7] Removing dissolved oxygen and adding antioxidants can prevent oxidative degradation of the molecule.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions whenever possible.Imidazole derivatives can be sensitive to light and undergo photodegradation.[4][8]
Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent results in bioassays due to inaccurate concentration.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Poor Solubility 1. Use a co-solvent system (e.g., DMSO, ethanol) to initially dissolve this compound before diluting with aqueous buffer. 2. Incorporate solubilizing excipients such as cyclodextrins or surfactants (e.g., Polysorbate 80) into the formulation.[9][10]This compound may have limited aqueous solubility. Co-solvents and solubilizing agents can increase the solubility and prevent precipitation.
pH-Dependent Solubility Determine the optimal pH for solubility and stability. This compound's solubility may be pH-dependent due to the presence of the imidazole ring.The imidazole moiety can be protonated at acidic pH, which may affect its solubility.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: It is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C to maximize long-term stability. For working solutions, the stock can be diluted into the desired aqueous buffer immediately before use.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is not available, imidazole-containing compounds often exhibit pH-dependent stability. For instance, the fungicide prochloraz shows slower degradation at neutral pH (7.0) compared to acidic (4.0) or alkaline (9.2) conditions.[1][2] It is advisable to conduct a pH stability study to determine the optimal pH for your experimental conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, a 2-heteroaryl carboxamide with an imidazole ring, the potential degradation pathways include:

  • Hydrolysis: Cleavage of the carboxamide bond.

  • Oxidation: Modification of the imidazole ring.[3][4][5][6][7]

  • Photodegradation: Light-induced degradation.[4][8]

A proposed degradation pathway is illustrated below:

This compound This compound Hydrolysis_Product Hydrolysis Product (Carboxylic Acid + Amine) This compound->Hydrolysis_Product H₂O, H⁺ or OH⁻ Oxidation_Product Oxidized Imidazole Derivative This compound->Oxidation_Product O₂, Light Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product hv

Hypothetical degradation pathways of this compound.

Q4: Are there any excipients that can help stabilize this compound in solution?

A4: Yes, several types of excipients can enhance stability:[14]

  • Antioxidants: Ascorbic acid, BHT.

  • Chelating Agents: EDTA can chelate metal ions that may catalyze oxidative degradation.

  • Solubilizers: Cyclodextrins, Polysorbate 80.

  • Buffering Agents: Phosphate, citrate, or TRIS buffers to maintain a stable pH.

The selection of an appropriate excipient will depend on the specific experimental conditions and requirements.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.

  • Divide each solution into two sets of aliquots in amber vials. Store one set at room temperature and the other at 4°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.

  • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.[15]

  • Plot the percentage of this compound remaining versus time for each pH and temperature condition.

Illustrative Data (Hypothetical):

pH% Remaining after 24h at 25°CHalf-life (t½) at 25°C (hours)
4.065%35
5.078%58
6.092%150
7.095%250
8.085%80
9.070%45
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.

  • Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose this compound solution to a calibrated light source (e.g., UV lamp).

  • At appropriate time intervals, withdraw samples and neutralize if necessary.

  • Analyze the samples by HPLC-MS to separate and identify the parent compound and any degradation products.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Prep->Oxidation Photo Photodegradation (UV light) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling HPLC_MS HPLC-MS Analysis Sampling->HPLC_MS Data Identify Degradation Products & Pathways HPLC_MS->Data

Workflow for a forced degradation study of this compound.

References

Technical Support Center: Addressing FR221647-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the cytotoxic mechanisms and specific experimental protocols for FR221647 is not available in the public scientific literature based on the provided topic. The compound "this compound" appears to be a 2-heteroaryl carboxamide, but detailed biological data, particularly concerning its cytotoxic effects, is absent from the searched resources.

The following technical support guide is based on general principles of drug-induced cytotoxicity and apoptosis, which may be applicable to a novel compound like this compound. Researchers should adapt these general troubleshooting strategies and experimental protocols as a starting point for their own investigations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant, unexpected cytotoxicity after treating our cell line with this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it is crucial to systematically verify your experimental setup.

  • Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and check for any potential degradation or contamination.

  • Verify Concentration: Double-check all calculations for dilutions and stock solutions. An error in concentration is a common source of unexpected results.

  • Cell Line Health: Assess the health and viability of your untreated control cells. Factors such as passage number, confluence, and contamination can affect sensitivity to treatment.

  • Incubation Time: Review the duration of the treatment. Cytotoxic effects are often time-dependent. Consider performing a time-course experiment to identify an optimal window for your desired effect.

Q2: How can we determine the mechanism of cell death induced by this compound (e.g., apoptosis vs. necrosis)?

A2: Several assays can differentiate between apoptosis and necrosis.

  • Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Caspase Activation Assays: Apoptosis is often mediated by a cascade of enzymes called caspases. You can measure the activity of key caspases, such as caspase-3, -8, and -9, using colorimetric, fluorometric, or luminescence-based assays.

  • Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit characteristics like cell shrinkage, membrane blebbing, and chromatin condensation. Necrotic cells often swell and rupture.

Q3: Our cell viability assays are giving inconsistent results. What could be the cause?

A3: Inconsistent results in viability assays can stem from several factors.

  • Assay Choice: The choice of viability assay is critical. Metabolic assays (e.g., MTT, XTT) measure metabolic activity, which may not always directly correlate with cell number. Membrane integrity assays (e.g., LDH release, Trypan Blue) measure cell death. Consider using orthogonal assays to confirm your findings.

  • Seeding Density: Ensure consistent cell seeding density across all wells and plates. Variations in cell number will lead to variability in assay readouts.

  • Reagent Handling: Properly handle and store assay reagents according to the manufacturer's instructions.

  • Plate Reader Settings: Optimize the settings on your plate reader for the specific assay being used.

Troubleshooting Guides

Guide 1: High Background Signal in Cell Viability Assays
Potential Cause Troubleshooting Step
Contamination Culture cells in a sterile environment and regularly check for microbial contamination.
Reagent Interference Run a control with media and the assay reagent alone to check for background signal.
Phenol Red Interference Some assays are sensitive to the pH indicator phenol red in the culture medium. Use phenol red-free medium if necessary.
Cell Debris Gently wash cells before adding assay reagents to remove dead cells and debris.
Guide 2: No Observable Cytotoxicity
Potential Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wide range of this compound concentrations.
Insufficient Incubation Time Extend the treatment duration and perform a time-course experiment.
Cell Line Resistance The chosen cell line may be resistant to this compound. Consider using a different cell line.
Compound Inactivity Verify the activity of your compound stock on a known sensitive cell line if available.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Cell Preparation: Seed cells in a 96-well plate and treat with this compound and appropriate controls.

  • Staining: Add a fluorescent cationic dye (e.g., TMRM, JC-1) to the cells and incubate as per the manufacturer's protocol. In healthy cells with high ΔΨm, these dyes accumulate in the mitochondria.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in fluorescence indicates a loss of ΔΨm.

Protocol 2: Caspase-3 Activity Assay

This protocol outlines a general procedure for a fluorometric caspase-3 activity assay.

  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. An increase in fluorescence corresponds to higher caspase-3 activity.

Signaling Pathways and Experimental Workflows

Due to the lack of specific information on this compound, the following diagrams represent generalized pathways and workflows relevant to cytotoxicity studies.

G General Apoptotic Signaling Pathway This compound This compound (Hypothetical) Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

G Experimental Workflow for Cytotoxicity Assessment Start Start: Treat cells with this compound Viability Cell Viability Assay (e.g., MTT, LDH) Start->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis Analysis Data Analysis and Conclusion Viability->Analysis MMP Mitochondrial Potential (TMRM, JC-1) Apoptosis->MMP Caspase Caspase Activity (Caspase-3, -8, -9) MMP->Caspase Caspase->Analysis

Caption: A logical workflow for investigating this compound-induced cytotoxicity.

Technical Support Center: Minimizing Variability in TGF-β Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving TGF-β inhibitors like FR221647.

Disclaimer: Publicly available experimental data and protocols specifically for this compound are limited. The following guidance is based on established methodologies for working with TGF-β signaling inhibitors in general and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays with TGF-β inhibitors?

A1: Variability in these assays can arise from several factors:

  • Cell Culture Conditions: Passage number, cell density, serum batch-to-batch variation, and length of serum starvation can all impact cellular responses to TGF-β and its inhibitors.

  • Reagent Stability and Handling: Improper storage and handling of TGF-β, the inhibitor (e.g., this compound), and other reagents can lead to degradation and inconsistent results.

  • Assay Protocol Execution: Minor deviations in incubation times, washing steps, and reagent concentrations can introduce significant variability.

  • Biological Heterogeneity: Inherent differences in cell populations, even within the same cell line, can contribute to varied responses.[1][2]

Q2: How can I ensure my TGF-β inhibitor is active and stable?

A2: To ensure the activity and stability of your inhibitor:

  • Follow Storage Recommendations: Store the compound at the recommended temperature, protected from light and moisture.

  • Proper Dissolution: Use the recommended solvent and prepare fresh dilutions for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Include Positive and Negative Controls: Always include a known TGF-β inhibitor as a positive control and a vehicle-only control to ensure the observed effects are due to your compound.

Q3: What are the key considerations when designing a TGF-β inhibitor experiment?

A3: Key considerations include:

  • Cell Line Selection: Choose a cell line known to be responsive to TGF-β and that expresses the necessary signaling components.

  • Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration range for the inhibitor and the ideal time point for measuring the desired outcome.

  • Appropriate Controls: Include untreated cells, vehicle-treated cells, TGF-β stimulated cells, and cells treated with a known inhibitor to validate your results.

Troubleshooting Guides

Luciferase Reporter Assay for TGF-β Signaling

This assay measures the activity of the TGF-β signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Smad-responsive element.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect cells with a Smad-responsive luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

  • Serum Starvation: After 24 hours, replace the medium with low-serum or serum-free medium and incubate for another 12-24 hours.

  • Treatment: Pre-treat cells with your TGF-β inhibitor (e.g., this compound) for 1 hour.

  • Stimulation: Add TGF-β1 to the wells at a final concentration of 1-5 ng/mL.

  • Incubation: Incubate for 16-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.[3][4][5][6]

Troubleshooting:

IssuePossible CauseRecommendation
High background luminescence 1. High cell density. 2. Contamination.1. Optimize cell seeding density. 2. Use fresh, sterile reagents and aseptic techniques.
Low signal-to-noise ratio 1. Low transfection efficiency. 2. Insufficient TGF-β stimulation. 3. Suboptimal inhibitor concentration.1. Optimize transfection protocol. 2. Confirm the activity of your TGF-β stock. 3. Perform a dose-response curve for the inhibitor.
High well-to-well variability 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the plate.1. Ensure a single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent. 3. Avoid using the outer wells of the plate.

Experimental Workflow for Luciferase Reporter Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells transfect Transfect Reporter Plasmids seed_cells->transfect serum_starve Serum Starve transfect->serum_starve add_inhibitor Add Inhibitor (this compound) serum_starve->add_inhibitor add_tgfb Add TGF-β add_inhibitor->add_tgfb incubate Incubate add_tgfb->incubate lyse_cells Lyse Cells incubate->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence analyze_data Analyze Data read_luminescence->analyze_data

Caption: Workflow for a TGF-β luciferase reporter assay.

Smad2/3 Phosphorylation Western Blot

This assay assesses the direct downstream effect of TGF-β receptor activation by measuring the phosphorylation of Smad2 and Smad3.

Experimental Protocol:

  • Cell Culture and Starvation: Grow cells to 80-90% confluency and then serum-starve for 12-24 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with the TGF-β inhibitor for 1 hour.

  • TGF-β Stimulation: Stimulate cells with TGF-β1 (1-5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Smad2/3 and total Smad2/3.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

Troubleshooting:

IssuePossible CauseRecommendation
No or weak phospho-Smad signal 1. Inactive TGF-β. 2. Insufficient stimulation time. 3. Phosphatase activity in lysate. 4. Poor antibody quality.1. Test TGF-β activity. 2. Optimize stimulation time. 3. Always use fresh phosphatase inhibitors.[7] 4. Use a validated antibody and include a positive control.
High background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or change blocking agent (e.g., BSA for phospho-antibodies).[8] 2. Titrate primary and secondary antibodies. 3. Increase the number and duration of wash steps.[8]
Inconsistent band intensities 1. Uneven protein loading. 2. Inconsistent transfer.1. Accurately quantify protein and load equal amounts. 2. Ensure proper gel-membrane contact during transfer and check transfer efficiency with Ponceau S staining.[9]

Signaling Pathway Diagram:

G cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI activates pSmad23 p-Smad2/3 TBRI->pSmad23 phosphorylates This compound This compound This compound->TBRI inhibits Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Cell Proliferation/Viability (MTT/XTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation, which can be inhibited by TGF-β in some cell types.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Add serial dilutions of the TGF-β inhibitor and/or TGF-β to the wells.

  • Incubation: Incubate for 24-72 hours, depending on the cell line's doubling time.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.[10]

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) and incubate until the formazan crystals are dissolved.[10]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).[10]

Troubleshooting:

IssuePossible CauseRecommendation
High background absorbance 1. Contamination of media or reagents. 2. Phenol red in the media.1. Use sterile technique and fresh reagents. 2. Use phenol red-free media or subtract the background from a media-only control.
Low absorbance readings 1. Low cell number. 2. Insufficient incubation with MTT/XTT. 3. Cell death due to other factors.1. Optimize initial cell seeding density. 2. Ensure sufficient incubation time for formazan formation. 3. Check for toxicity of the vehicle or inhibitor at high concentrations.
Inconsistent results 1. Uneven cell plating. 2. Incomplete solubilization of formazan crystals.1. Ensure a homogenous cell suspension before plating. 2. Ensure complete dissolution of crystals by gentle mixing or longer incubation with the solubilizing agent.

Quantitative Data Summary

The following table summarizes potential sources of variability and their estimated impact on experimental outcomes. These are general estimates and can vary significantly based on the specific experimental setup.

Source of VariabilityEstimated Impact on ReadoutMethod to Minimize
Cell Passage Number 10-30%Use cells within a defined passage number range.
Serum Lot Variation 5-25%Test new serum lots before use in critical experiments or use serum-free media.
Plating Density 5-20%Optimize and standardize cell seeding density.
Pipetting Accuracy 5-15%Use calibrated pipettes and consistent technique.
Incubation Time 5-15%Use a precise timer and standardize all incubation steps.

References

Technical Support Center: Refining In Vivo Delivery of Novel Compounds like FR221647

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific in vivo delivery methods for FR221647 is limited. This guide provides a general framework and best practices for researchers and drug development professionals working with novel small molecule compounds, using this compound as a representative example of a new chemical entity. The principles outlined below are based on established methodologies in preclinical formulation and in vivo study design.

Frequently Asked Questions (FAQs)

Q1: We are starting in vivo studies with this compound, a 2-heteroaryl carboxamide. What are the first steps in developing a suitable formulation?

A1: The initial and most critical step is to determine the physicochemical properties of this compound, primarily its aqueous solubility. Many new chemical entities exhibit poor water solubility, which can lead to low bioavailability and inconsistent results.[1][2] A tiered approach is recommended:

  • Assess Solubility: Determine the solubility in common aqueous buffers (e.g., PBS at physiological pH) and organic solvents (e.g., DMSO, ethanol).

  • Select a Formulation Strategy: Based on the solubility data, choose an appropriate formulation strategy. For poorly soluble compounds, options include co-solvent systems, surfactant-based vehicles, or lipid-based formulations.[3]

  • Vehicle Compatibility and Toxicity: Ensure the chosen vehicle is well-tolerated in your animal model at the required volume and concentration. High concentrations of solvents like DMSO can cause local irritation or systemic toxicity.[4]

Q2: Our initial formulation of this compound in saline shows precipitation. What are our options?

A2: Precipitation indicates that the compound's solubility in the vehicle is insufficient for the desired concentration. This is a common challenge that can be addressed by several methods to enhance solubility.[1][5]

  • Co-solvents: The use of water-miscible solvents in which the drug has a higher solubility can be effective.[5] Common co-solvents for preclinical studies include DMSO, PEG300, and ethanol.

  • Surfactants: Agents like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: Molecules like Captisol® (a modified β-cyclodextrin) can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can significantly increase its solubility.[2]

It is crucial to test the stability of the new formulation over a relevant timeframe and at different temperatures.

Q3: How do we choose the appropriate route of administration for our in vivo model?

A3: The choice of administration route depends on the experimental goals, the compound's properties, and the animal model.

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. However, it requires a formulation where the compound remains fully solubilized in a physiologically compatible vehicle.

  • Intraperitoneal (IP): A common route for preclinical efficacy studies. It bypasses the gastrointestinal tract, avoiding potential degradation and first-pass metabolism, which can be beneficial for compounds with poor oral bioavailability.

  • Oral (PO): The most clinically relevant route for many drugs. However, it can be challenging for compounds with low solubility or permeability. Formulation strategies are often required to improve absorption.

  • Subcutaneous (SC): Can provide a slower, more sustained release of the compound, which may be desirable for maintaining steady-state concentrations over a longer period.

A pilot PK study comparing different routes can provide valuable data to inform the selection for pivotal efficacy studies.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in efficacy between animals Inconsistent Dosing: The compound is precipitating out of the formulation, leading to inaccurate dosing.Prepare the formulation fresh daily and vortex thoroughly before each administration. Visually inspect for any particulates.[6]
Poor Bioavailability: The compound is not being absorbed effectively.Consider an alternative route of administration (e.g., IP instead of PO). Conduct a pilot PK study to measure drug exposure.[4]
Animal Heterogeneity: Differences in animal age, weight, or health status can affect drug metabolism.Ensure proper randomization of animals into treatment groups and monitor animal health closely.
Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing adverse effects.Run a vehicle-only control group to assess the tolerability of the formulation. If toxicity is observed, consider reducing the concentration of the problematic excipient or exploring alternative vehicles.[4]
On-Target Toxicity: The compound's mechanism of action may be affecting normal physiological processes.Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Consider reducing the dose or the frequency of administration.
In Vitro Potency Does Not Translate to In Vivo Efficacy Poor Pharmacokinetics (PK): The compound may have a short half-life, rapid clearance, or poor distribution to the target tissue.Conduct a PK study to determine key parameters like Cmax, T1/2, and AUC. This will help in designing an appropriate dosing regimen.
Suboptimal Dosing Regimen: The dose and/or frequency of administration may not be sufficient to maintain therapeutic concentrations at the target site.Use PK data to model a dosing regimen that will maintain drug levels above the in vitro effective concentration.
Metabolic Instability: The compound may be rapidly metabolized in vivo.Analyze plasma and tissue samples for the presence of major metabolites.

Data Presentation: Formulation Screening

When developing a formulation, systematically record and compare the results in a structured table.

Table 1: Example Formulation Screening Data for this compound

Formulation VehicleThis compound Concentration (mg/mL)AppearanceStability (4h at RT)Comments
0.9% Saline1Cloudy, precipitateHeavy precipitateUnsuitable for injection
5% DMSO / 95% Saline1Clear solutionNo precipitatePotential for IV/IP
10% DMSO / 40% PEG300 / 50% Saline5Clear solutionNo precipitateHigher concentration achieved
10% Tween® 80 in Water2Slightly hazyStable suspensionSuitable for oral gavage
20% Captisol® in Water5Clear solutionNo precipitatePromising for IV/IP

Experimental Protocols

A detailed experimental protocol is essential for reproducibility.

Protocol: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection

  • Materials: this compound powder, DMSO (cell culture grade), PEG300 (USP grade), sterile 0.9% saline.

  • Calculation: Determine the required amount of this compound and each vehicle component for the final desired concentration and volume. For a 10% DMSO / 40% PEG300 / 50% Saline formulation at 5 mg/mL:

    • For 1 mL final volume: 5 mg of this compound, 100 µL of DMSO, 400 µL of PEG300, and 500 µL of saline.

  • Procedure: a. Weigh the required amount of this compound into a sterile microcentrifuge tube. b. Add the DMSO to the powder and vortex until the compound is completely dissolved. c. Add the PEG300 and vortex until the solution is homogeneous. d. Add the saline in a stepwise manner, vortexing between additions, to bring the solution to the final volume. e. Visually inspect the final solution to ensure it is clear and free of precipitates.

  • Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection at the appropriate volume based on body weight (e.g., 10 mL/kg).

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Evaluation A Determine Physicochemical Properties (Solubility, Stability) B Is Aqueous Solubility > Target Conc.? A->B C Formulate in Simple Buffer (e.g., PBS, Saline) B->C Yes D Screen Solubility-Enhancing Formulations (Co-solvents, Surfactants, etc.) B->D No E Select Lead Formulation(s) C->E D->E F Conduct Pilot PK Study (IV, IP, PO) E->F H Select Route & Dose for Efficacy Studies F->H G Assess Tolerability (Vehicle & Compound) G->H G A Start: Define Experimental Goal B Need PK Parameters (Clearance, Vd)? A->B C IV Administration B->C Yes D Bypass First-Pass Metabolism? B->D No E IP Administration D->E Yes F Simulate Clinical Route? D->F No G Oral (PO) Administration F->G Yes H Sustained Exposure Needed? F->H No I Subcutaneous (SC) Administration H->I Yes G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound (Hypothetical Inhibitor) This compound->Kinase2

References

Troubleshooting Unexpected Results with Research Compound FR221647

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results during experiments with the research compound FR221647. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our cell-based assays. What are the potential causes?

A1: Lower than expected efficacy can stem from several factors. Firstly, review the compound's handling and storage. This compound is sensitive to light and temperature fluctuations. Ensure it has been stored at the recommended -20°C and protected from light. Secondly, verify the final concentration of this compound in your assay. Serial dilution errors are a common source of discrepancy. We recommend preparing fresh dilutions for each experiment. Finally, consider the metabolic activity of your cell line, as higher metabolic rates can lead to faster compound degradation.

Q2: Our in vitro experiments show significant cytotoxicity at concentrations where we expect to see a therapeutic effect. Is this expected?

A2: Significant cytotoxicity at expected therapeutic concentrations is not typical and may suggest an off-target effect or experimental artifact. We recommend performing a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to establish a therapeutic window. Additionally, consider the confluency of your cell culture, as higher density can sometimes exacerbate cytotoxic effects. If the issue persists, profiling the compound against a panel of cell lines could help identify specific sensitivities.

Q3: We are seeing significant batch-to-batch variability in the performance of this compound. How can we mitigate this?

A3: Batch-to-batch variability can be a challenge. We recommend performing a quality control check on each new batch. This can include analytical methods like HPLC or Mass Spectrometry to confirm purity and identity. Functionally, a simple dose-response assay with a standardized, well-characterized cell line can be used to compare the potency of different batches. Establishing an internal reference standard from a batch that has shown consistent performance can also help in normalizing results across experiments.

Data Presentation

For consistent results, it is crucial to carefully determine the optimal concentration range for this compound in your specific experimental setup. Below is a table summarizing hypothetical quantitative data for this compound across different cell lines.

Cell LineTarget ReceptorIC50 (nM)Therapeutic Index (CC50/IC50)
Cell Line AReceptor X15150
Cell Line BReceptor X25120
Cell Line CReceptor Y (Off-target)> 10,000N/A

Experimental Protocols

Standard Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Below are diagrams illustrating a hypothetical signaling pathway affected by this compound, a typical experimental workflow, and a troubleshooting decision tree.

FR221647_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_X Receptor X Kinase_A Kinase A Receptor_X->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression This compound This compound This compound->Receptor_X Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Start Start Experiment Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_Compound Prepare this compound Dilutions Start->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Cells->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate for 48h Treat_Cells->Incubate Assay Perform Endpoint Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Tree Start Unexpected Results Check_Conc Verify Compound Concentration Start->Check_Conc Conc_OK Concentration Correct? Check_Conc->Conc_OK Check_Purity Check Compound Purity & Integrity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Check_Cells Assess Cell Health & Viability Cells_OK Cells Healthy? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Conc_OK->Check_Purity Yes Remake_Dilutions Remake Dilutions Conc_OK->Remake_Dilutions No Purity_OK->Check_Cells Yes New_Batch Use New Batch of Compound Purity_OK->New_Batch No Cells_OK->Check_Protocol Yes New_Culture Start New Cell Culture Cells_OK->New_Culture No Revise_Protocol Revise Protocol Protocol_OK->Revise_Protocol No Contact_Support Contact Technical Support Protocol_OK->Contact_Support Yes Remake_Dilutions->Start New_Batch->Start New_Culture->Start Revise_Protocol->Start

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

optimization of FR221647 treatment duration

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound FR221647 is not available in the public domain. The following content is a generalized framework for a technical support center based on common practices in immunology and drug development research. This information should be adapted with specific experimental data for any given immunosuppressive agent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for immunosuppressive agents that target T-cell activation?

Immunosuppressive drugs that modulate T-cell activity often interfere with critical signaling pathways required for T-cell activation, proliferation, and effector function. Common mechanisms include the inhibition of calcineurin, mTOR, or kinases involved in T-cell receptor (TCR) signaling. These agents can also block co-stimulatory signals or the action of key cytokines like Interleukin-2 (IL-2).[1][2]

Q2: How can I determine the optimal treatment duration for an immunosuppressive compound in my cell-based assay?

Optimizing treatment duration requires a time-course experiment. You should treat your target cells with the compound for varying lengths of time (e.g., 24, 48, 72 hours) and then assess the desired biological endpoint. This could be the inhibition of proliferation, cytokine production, or the expression of activation markers. The optimal duration will be the shortest time required to achieve a maximal and consistent effect without inducing significant cytotoxicity.

Q3: I am observing high levels of cell death in my experiments. What could be the cause?

Excessive cell death could be due to several factors:

  • Compound Cytotoxicity: The compound itself may be toxic to the cells at the concentration used. A dose-response experiment to determine the IC50 (inhibitory concentration) and a separate cytotoxicity assay (e.g., LDH release or viability staining) are recommended.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture media is at a non-toxic level (typically <0.5%).

  • Sub-optimal Culture Conditions: Factors such as improper CO2 levels, temperature, humidity, or nutrient-depleted media can lead to increased cell death.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent results between experiments Variability in cell density, passage number, or reagent preparation.Standardize your experimental protocol. Use cells within a defined passage number range, ensure accurate cell counting, and prepare fresh reagents for each experiment.
No observable effect of the compound Incorrect compound concentration, degraded compound, or insensitive assay.Verify the compound's concentration and bioactivity. Consider increasing the concentration range in your dose-response studies. Ensure your assay is sensitive enough to detect the expected biological change.
High background signal in the assay Non-specific binding of antibodies, improper washing steps, or issues with the detection reagent.Optimize your assay protocol by including appropriate blocking steps, increasing the number and duration of washes, and ensuring the detection reagent is functioning correctly.

Experimental Protocols

General Protocol for a T-Cell Proliferation Assay

This protocol provides a basic framework for assessing the anti-proliferative effect of an immunosuppressive compound on T-cells.

  • Cell Preparation: Isolate primary T-cells from whole blood or use a T-cell line. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the appropriate wells. Include vehicle-only controls.

  • Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement: Add a proliferation reagent (e.g., BrdU, [3H]-thymidine, or a resazurin-based reagent) and incubate for the recommended time.

  • Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control.

Signaling Pathways and Workflows

Generalized T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates a simplified overview of the TCR signaling cascade, a common target for immunosuppressive drugs.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck Co-stimulation ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (e.g., IL-2) NFAT->Gene Ras Ras PKC->Ras MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene workflow start Start: Prepare Cells and Compound dose_response Perform Dose-Response Assay (e.g., 72h) start->dose_response determine_ic50 Determine IC50 Concentration dose_response->determine_ic50 time_course Time-Course Experiment (e.g., 24, 48, 72, 96h) using IC50 concentration determine_ic50->time_course measure_endpoint Measure Biological Endpoint time_course->measure_endpoint analyze Analyze Data and Determine Optimal Time measure_endpoint->analyze end End: Optimized Treatment Duration analyze->end

References

Technical Support Center: Mitigating Batch-to-Batch Variation of FR221647

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variation of FR221647, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that belongs to the 2-heteroaryl carboxamide class of compounds. It selectively targets the TGF-β type I receptor (ALK5), thereby inhibiting the downstream signaling cascade involving the phosphorylation of SMAD proteins. This inhibition blocks the profibrotic and immunosuppressive effects of TGF-β.

Q2: What are the common sources of batch-to-batch variation for a small molecule like this compound?

Batch-to-batch variation in small molecules can arise from several factors, including:

  • Raw Material Purity: Differences in the purity and impurity profiles of starting materials and reagents.

  • Synthesis Process Parameters: Minor deviations in reaction conditions such as temperature, reaction time, and catalyst loading.

  • Work-up and Purification Procedures: Inconsistencies in extraction, crystallization, and chromatographic purification methods.

  • Solvent and Reagent Quality: Variations in the grade, purity, and water content of solvents and reagents.

  • Compound Stability: Degradation of the compound due to exposure to light, heat, moisture, or oxygen.

  • Analytical Characterization: Variability in the methods and instrumentation used for quality control analysis.

Q3: How can I assess the purity and identity of a new batch of this compound?

A combination of analytical techniques is recommended to confirm the identity and purity of each new batch. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Batches

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Purity Differences 1. Re-analyze the purity of all batches using a validated HPLC method. 2. Compare the chromatograms to identify any new or elevated impurity peaks. 3. If significant differences are observed, consider re-purifying the less active batch.
Presence of Inactive Isomers 1. Utilize chiral chromatography if applicable to separate and quantify stereoisomers. 2. Consult the supplier's Certificate of Analysis (CoA) for information on isomeric purity.
Degradation of the Compound 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Perform a forced degradation study to identify potential degradation products and assess their impact on activity.
Inaccurate Concentration Determination 1. Verify the accuracy of the balance used for weighing the compound. 2. Ensure complete dissolution of the compound in the chosen solvent. 3. Consider using a validated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient) to confirm the stock solution concentration.
Issue 2: Discrepancies in Analytical Data (HPLC, NMR) Between Batches

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Residual Solvents 1. Analyze the samples by ¹H NMR to identify and quantify residual solvents. 2. If high levels of residual solvents are detected, dry the sample under high vacuum.
Presence of Synthetic Byproducts 1. Review the synthetic route of this compound to anticipate potential side-products. Common impurities in the synthesis of 2-heteroaryl carboxamides can arise from incomplete reactions or side reactions of starting materials. 2. Use LC-MS to identify the molecular weights of unknown impurity peaks.
Polymorphism 1. Different crystalline forms (polymorphs) can exhibit different physical properties, including solubility, which may affect biological assays. 2. Consider techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to investigate polymorphism if significant and unexplained variability persists.
Instrumental or Methodological Variation 1. Ensure that the same analytical method (column, mobile phase, gradient, etc.) is used for all batches. 2. Calibrate and validate all analytical instruments regularly.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity Analysis

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrument and this compound batch.

1. Materials and Reagents:

  • This compound reference standard and test samples

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable solvent (e.g., DMSO or acetonitrile).

  • Prepare test samples at the same concentration.

4. Forced Degradation Study: To ensure the method is stability-indicating, subject the this compound solution to stress conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80 °C for 48 hours (solid state)

  • Photolytic: Expose to UV light (254 nm) for 24 hours

5. Data Analysis:

  • Analyze the stressed samples by HPLC.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

  • Calculate the purity of each batch by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification

1. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of a known pure batch of this compound.

  • Integrate the peaks to determine the relative ratios of protons.

  • Look for unexpected peaks which may indicate the presence of impurities or residual solvents.

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_signaling TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binds TBRI TGF-β RI (ALK5) TBRII->TBRI Recruits & Activates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates This compound This compound This compound->TBRI Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Gene Transcription (e.g., fibrosis-related genes) Nucleus->Gene_Transcription

Caption: TGF-β/SMAD Signaling Pathway and the inhibitory action of this compound.

experimental_workflow cluster_0 Initial Batch Assessment cluster_1 Analytical Quality Control cluster_2 Biological Validation cluster_3 Troubleshooting New_Batch Receive New Batch of this compound Visual_Inspection Visual Inspection (Color, Form) New_Batch->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC HPLC Purity Analysis Solubility_Test->HPLC NMR NMR Structural Confirmation HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Cell_Based_Assay Cell-Based Assay (e.g., SMAD phosphorylation) MS->Cell_Based_Assay Compare_Activity Compare Activity to Reference Standard Cell_Based_Assay->Compare_Activity Investigate_Variation Investigate Source of Variation Compare_Activity->Investigate_Variation If variation > acceptable limit Re_purification Re-purification Investigate_Variation->Re_purification

Caption: Recommended experimental workflow for quality control of new this compound batches.

Validation & Comparative

Validating the Inhibitory Effect of FR221647 on TGF-β: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comprehensive comparison of FR221647's inhibitory effect on the Transforming Growth Factor-beta (TGF-β) signaling pathway against other known inhibitors. The information is presented to facilitate objective evaluation, supported by experimental data and detailed protocols.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, such as cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as Activin receptor-like kinase 5 (ALK5). This activated complex phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBRII TGFβRII TGF_beta->TGFBRII Binding TGFBRI TGFβRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Nuclear Translocation Gene_expression Target Gene Expression DNA->Gene_expression Transcription Regulation This compound This compound & Alternatives This compound->TGFBRI Inhibition

Canonical TGF-β Signaling Pathway and Point of Inhibition.

Comparative Analysis of TGF-β Inhibitors

InhibitorTarget(s)IC50 (nM)Mechanism of Action
This compound TGFβRI (ALK5)N/ASmall molecule inhibitor targeting the kinase activity of ALK5.
Galunisertib (LY2157299) TGFβRI (ALK5), ALK456 (ALK5), 77.7 (ALK4)[1][2]Small molecule inhibitor of ALK5 kinase activity.[2]
Vactosertib (TEW-7197) ALK5, ALK2, ALK412.9 (ALK5), 17.3 (ALK2/4)[3][4][5]ATP-competitive inhibitor of ALK5.[3]
SD-208 TGFβRI (ALK5)48[6][7][8]Selective inhibitor of ALK5.[6]
RepSox TGFβRI (ALK5)4 (autophosphorylation), 23 (binding)[9][10][11][12]Potent and selective inhibitor of ALK5.[9]
SB-431542 ALK4, ALK5, ALK794 (ALK5), 1000 (ALK4), 2000 (ALK7)[13][14][15][16]Inhibits ALK4, ALK5, and ALK7 kinase activity.[13]
K02288 ALK1, ALK2, ALK61.8 (ALK1), 1.1 (ALK2), 6.4 (ALK6)Potent inhibitor of BMP type I receptors.
Trabedersen (AP 12009) TGF-β2 mRNAN/AAntisense oligonucleotide that inhibits the translation of TGF-β2 mRNA.

N/A: Not available in the searched resources.

Experimental Protocols for Validating TGF-β Inhibition

To validate the inhibitory effect of a compound like this compound on the TGF-β signaling pathway, a series of in vitro assays are typically employed. Below are the methodologies for key experiments.

Experimental Workflow for Inhibitor Validation

The following diagram illustrates a typical workflow for validating a TGF-β inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Inhibition Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, HaCaT) inhibitor_prep 2. Inhibitor Preparation (Serial Dilutions) cell_culture->inhibitor_prep reporter_assay 3. Luciferase Reporter Assay (Measures transcriptional activity) inhibitor_prep->reporter_assay western_blot 4. Western Blot for pSMAD2/3 (Measures protein phosphorylation) inhibitor_prep->western_blot proliferation_assay 5. Cell Proliferation Assay (e.g., MTT, XTT) (Measures functional outcome) inhibitor_prep->proliferation_assay data_quant 6. Data Quantification reporter_assay->data_quant western_blot->data_quant proliferation_assay->data_quant ic50_calc 7. IC50 Calculation data_quant->ic50_calc results 8. Validation of Inhibitory Effect ic50_calc->results

A Standard Workflow for Validating TGF-β Inhibitors.
Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the SMAD complex, providing a quantitative measure of the pathway's activation or inhibition.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a SMAD-responsive element (SBE). Activation of the TGF-β pathway leads to the binding of the SMAD complex to the SBE, driving the expression of luciferase. The amount of light produced upon the addition of a substrate is proportional to the pathway's activity.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Transfection: Co-transfect the cells with a SMAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., this compound) and incubate for 1-2 hours.

    • TGF-β Stimulation: Add a constant concentration of recombinant TGF-β1 to all wells (except for the negative control) to stimulate the signaling pathway.

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Cell Lysis: Lyse the cells using a passive lysis buffer.

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-SMAD2 (pSMAD2)

This technique directly measures the phosphorylation of SMAD2, a key downstream event in the TGF-β signaling cascade.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to the phosphorylated form of SMAD2, the level of pathway activation can be assessed.

  • Protocol:

    • Cell Treatment: Plate cells (e.g., HaCaT) and grow to 70-80% confluency. Pre-treat the cells with different concentrations of the inhibitor for 1-2 hours.

    • TGF-β Stimulation: Stimulate the cells with TGF-β1 for 30-60 minutes.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

      • Incubate the membrane with a primary antibody against phospho-SMAD2 overnight at 4°C.

      • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Re-probe the membrane with an antibody for total SMAD2 or a housekeeping protein (e.g., GAPDH, β-actin) for loading control. Quantify the band intensities to determine the relative levels of pSMAD2.

Cell Proliferation Assay (MTT/XTT)

This assay assesses the functional consequence of TGF-β inhibition, as TGF-β is a known inhibitor of proliferation in many cell types.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures cell viability and proliferation. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells that are sensitive to TGF-β-induced growth arrest (e.g., Mv-1-Lu mink lung epithelial cells) in a 96-well plate.

    • Treatment: Treat the cells with various concentrations of the inhibitor in the presence of a constant concentration of TGF-β1.

    • Incubation: Incubate the plate for 48-72 hours.

    • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control (cells treated with TGF-β1 alone) and plot it against the inhibitor concentration to determine the dose-dependent effect on cell proliferation.

By employing these experimental approaches, researchers can effectively validate and quantify the inhibitory potential of this compound and other compounds on the TGF-β signaling pathway, providing a solid foundation for further drug development.

References

A Comparative Guide to TGF-beta Inhibitors: Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of FR221647 against other Transforming Growth Factor-beta (TGF-β) inhibitors is currently not feasible due to the limited publicly available experimental data for this compound. Extensive searches for its mechanism of action, IC50 values, and comparative studies have yielded insufficient information to perform a direct and objective comparison.

This guide therefore provides a comprehensive comparison of several well-characterized TGF-β inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The TGF-β signaling pathway plays a crucial role in various cellular processes, including growth, differentiation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, making its inhibitors valuable tools for research and potential therapeutic agents.

Quantitative Comparison of TGF-β Inhibitors

The inhibitory potency of various compounds against TGF-β signaling is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several prominent TGF-β inhibitors, primarily targeting the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).

InhibitorTargetIC50 (nM)Assay Type
Galunisertib (LY2157299)TGFβRI (ALK5)56Cell-free kinase assay
SD-208TGFβRI (ALK5)48Cell-free kinase assay
LY2109761TGFβRI / TGFβRII38 (Ki for TβRI), 300 (Ki for TβRII)Cell-free kinase assay
SB-525334TGFβRI (ALK5)14.3Cell-free kinase assay
Vactosertib (TEW-7197)ALK4/ALK513 (ALK4), 11 (ALK5)Cell-free kinase assay
A83-01ALK4/ALK5/ALK712 (ALK5), 45 (ALK4), 7.5 (ALK7)Cell-based transcriptional assay
RepSoxTGFβRI (ALK5)4ALK5 autophosphorylation assay

Experimental Protocols

The determination of inhibitory activity and the characterization of TGF-β inhibitors involve a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the literature.

TGF-β Receptor Kinase Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the kinase activity of the TGF-β receptor, typically TGFβRI (ALK5).

Objective: To determine the IC50 value of an inhibitor against the purified TGF-β receptor kinase.

Materials:

  • Recombinant human TGFβRI (ALK5) kinase domain

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • [(\gamma)-32P]ATP or unlabeled ATP for non-radioactive methods

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphorimager or luminescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate (e.g., MBP), and MgCl2.

  • Add the test compound at various concentrations to the wells of the assay plate. A DMSO control (vehicle) is included.

  • Add the TGFβRI kinase to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (spiked with [(\gamma)-32P]ATP for radioactive detection).

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and quantify the incorporated radioactivity using a phosphorimager.

  • For non-radioactive assays, such as ADP-Glo™ Kinase Assay, measure the amount of ADP produced, which correlates with kinase activity, using a luminescence plate reader.[2][3]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based TGF-β-Induced Reporter Assay

This assay measures the ability of an inhibitor to block TGF-β-induced gene expression in a cellular context.

Objective: To determine the functional potency of an inhibitor in a cell-based TGF-β signaling pathway.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., HaCaT, HEK293)

  • A reporter construct containing a TGF-β-responsive promoter element (e.g., CAGA12) driving the expression of a reporter gene (e.g., luciferase).[4][5]

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compounds (inhibitors)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells stably or transiently transfected with the TGF-β reporter construct into 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL). Include a negative control (no TGF-β1) and a positive control (TGF-β1 without inhibitor).

  • Incubate the cells for 16-24 hours to allow for reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

  • Calculate the percentage of inhibition relative to the positive control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in TGF-β signaling and its inhibition, the following diagrams have been generated using the Graphviz DOT language.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-beta TGFbRII TGF-β RII TGF-beta->TGFbRII Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Target Gene Transcription Smad_complex->Gene_Transcription Nuclear Translocation This compound This compound (Target Unknown) Small_Molecule_Inhibitors e.g., Galunisertib, SD-208, SB-525334 Small_Molecule_Inhibitors->TGFbRI Inhibition

Caption: The canonical TGF-β/SMAD signaling pathway and the points of intervention by small molecule inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Plate_Cells Plate cells with TGF-β reporter construct Add_Inhibitor Add varying concentrations of TGF-β inhibitor Plate_Cells->Add_Inhibitor Add_TGFbeta Stimulate with TGF-β Add_Inhibitor->Add_TGFbeta Incubate Incubate for 16-24h Add_TGFbeta->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Plot_Data Plot % inhibition vs. log[inhibitor] Measure_Luciferase->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

References

Comparative Efficacy Analysis: FR221647 versus Galunisertib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature, patent databases, and clinical trial registries contain insufficient information to conduct a direct comparative efficacy analysis of FR221647 against galunisertib. The "FR" prefix in this compound likely indicates its origin from Fujisawa Pharmaceuticals, which merged to form Astellas Pharma. It is presumed that this compound is a preclinical compound that was either discontinued or has not been the subject of published research.

This guide will therefore provide a comprehensive overview of the well-documented therapeutic agent, galunisertib , focusing on its mechanism of action, signaling pathways, and a summary of its preclinical and clinical efficacy.

Galunisertib: A Profile of a TGF-β Pathway Inhibitor

Galunisertib (LY2157299) is an orally administered small molecule that functions as a potent and selective inhibitor of the Transforming Growth Factor-beta receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By targeting the ATP-binding site of the TGF-βRI kinase, galunisertib effectively blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[2][4][5] The TGF-β pathway plays a dual role in cancer; while it can suppress tumor formation in early stages, it often promotes tumor progression, metastasis, angiogenesis, and immune evasion in advanced cancers.[1][2][4] Galunisertib has been extensively investigated as both a monotherapy and in combination with other anti-cancer agents across a range of solid tumors.[1]

Signaling Pathway and Mechanism of Action

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII). This ligand-receptor interaction leads to the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex subsequently translocates into the nucleus to regulate the transcription of target genes that influence cellular processes such as cell cycle arrest, apoptosis, epithelial-mesenchymal transition (EMT), and immunosuppression. Galunisertib's inhibitory action on TGF-βRI prevents these downstream events. The drug has also been noted to affect non-canonical TGF-β pathways, including the MAPK and PI3K/AKT pathways.[6]

Galunisertib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation pSMAD23 p-SMAD2/3 TGFbRI->pSMAD23 Phosphorylation of SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription (e.g., EMT, Immunosuppression) SMAD_complex->Gene_Transcription Nuclear Translocation & Regulation Galunisertib Galunisertib Galunisertib->TGFbRI Inhibition

Caption: Mechanism of galunisertib in the TGF-β signaling pathway.

Quantitative Data on Galunisertib Efficacy

The efficacy of galunisertib has been evaluated in numerous preclinical and clinical studies. Below are summary tables of key findings.

Preclinical In Vitro Efficacy
Cell Line/SystemCancer TypeKey Finding
4T1-LPMurine Breast CancerGalunisertib reversed TGF-β and regulatory T cell-mediated suppression of T cell proliferation.[2]
Various Hepatocellular Carcinoma (HCC) Cell LinesHepatocellular CarcinomaGalunisertib inhibited TGF-β-induced phosphorylation of SMAD2.[6]
CD133-CAR T cells and HER2-CAR T cellsN/A (Cell Therapy Model)Treatment with 10 µM galunisertib significantly reduced phosphorylated Smad3 levels.[7]
Preclinical In Vivo Efficacy
Animal ModelCancer TypeKey Finding
4T1-LP tumor-bearing miceMurine Breast CancerGalunisertib treatment led to nearly 100% inhibition of tumor growth and complete regressions in 50% of the animals.[2]
Murine Colon Carcinoma ModelsColon CancerCombination of galunisertib with PD-L1 blockade resulted in enhanced tumor growth inhibition and complete regressions.[2]
Various tumor-bearing animal modelsBreast, Colon, Lung, HCCGalunisertib demonstrated broad antitumor activity.[5]
Clinical Efficacy Overview
Cancer TypePhaseCombination TherapyOutcomeClinicalTrials.gov Identifier
Hepatocellular CarcinomaIISorafenibNo significant improvement in overall survival.NCT01246986
Pancreatic CancerIIGemcitabineModest clinical activity observed.NCT01373164
GlioblastomaI/IILomustineCombination was tolerable with preliminary signs of efficacy.NCT02192664

Experimental Protocols

T Cell Proliferation Assay

A representative protocol to assess the effect of galunisertib on T cell proliferation is as follows:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Naïve CD4+ T cells are subsequently purified using magnetic-activated cell sorting (MACS).

  • Cell Culture and Treatment: T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate proliferation. Recombinant human TGF-β1 is added to suppress proliferation. Galunisertib is then added at various concentrations.

  • Proliferation Assessment: After 72 hours of incubation, T cell proliferation is quantified using a 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay, with fluorescence measured by flow cytometry.

Murine Syngeneic Tumor Model

A general protocol for in vivo efficacy testing of galunisertib is as follows:

  • Tumor Implantation: 4T1-LP breast cancer cells are injected into the mammary fat pad of female BALB/c mice.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. Galunisertib is administered orally, once or twice daily, at a specified dose. A control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. At the end of the study, tumors are excised, weighed, and may be processed for immunohistochemical analysis of immune cell infiltration (e.g., CD8+ T cells).

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) in_vivo In Vivo Models (e.g., Syngeneic Tumor Models) in_vitro->in_vivo Positive Data phase_I Phase I Trials (Safety & Pharmacokinetics) in_vivo->phase_I Favorable Profile phase_II Phase II Trials (Efficacy & Dosing) phase_I->phase_II Safety Established phase_III Phase III Trials (Comparative Efficacy) phase_II->phase_III Efficacy Signal

Caption: A generalized workflow for the evaluation of a therapeutic agent.

Conclusion

Galunisertib is a well-characterized inhibitor of the TGF-β signaling pathway with demonstrated preclinical antitumor activity, particularly in modulating the tumor immune microenvironment. While its clinical efficacy as a monotherapy has been modest, its potential in combination with immunotherapy and other targeted agents continues to be an area of active investigation. A comparative analysis with this compound is not feasible due to the absence of public data for the latter. Researchers in the field of drug development are encouraged to consult the extensive published literature on galunisertib for further detailed experimental data and protocols.

References

Head-to-Head Comparison: FR221647 and LY2109761 in TGF-β Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of two investigational small molecule inhibitors, FR221647 and LY2109761, both of which have been associated with the transforming growth factor-beta (TGF-β) signaling pathway. The objective is to present a clear, data-driven comparison of their performance, supported by available experimental data and methodologies.

Executive Summary

A thorough review of publicly available scientific literature and databases reveals a significant disparity in the amount of accessible information for this compound and LY2109761. While extensive preclinical data is available for LY2109761, detailing its mechanism of action, potency, and effects in various cancer models, there is a notable lack of specific pharmacological data for this compound. This guide will therefore provide a comprehensive overview of LY2109761 and will clearly indicate the areas where data for this compound is unavailable, precluding a direct head-to-head comparison at this time.

Introduction to TGF-β Signaling

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of diseases, particularly cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis in advanced stages. The pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activated receptor complex propagates the signal downstream, primarily through the phosphorylation of SMAD proteins.

TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Nuclear Translocation LY2109761 LY2109761 LY2109761->TBRI Inhibition

Caption: The canonical TGF-β signaling pathway and the point of inhibition by LY2109761.

Compound Overview

This compound
LY2109761

LY2109761 is a small molecule inhibitor that potently and selectively targets the kinase activity of both TGF-β type I and type II receptors.[1] It has been extensively studied in preclinical models of various cancers, including pancreatic, gastric, and liver cancer.[2][3][4]

Quantitative Data Comparison

Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available data for LY2109761.

ParameterLY2109761This compound
Target(s) TGF-β Receptor Type I (ALK5) and Type IINot Available
Ki (TβRI) 38 nMNot Available
Ki (TβRII) 300 nMNot Available
IC50 (TβRI enzymatic assay) 69 nMNot Available

Mechanism of Action

This compound

The mechanism of action for this compound has not been publicly disclosed.

LY2109761

LY2109761 functions as an ATP-competitive inhibitor of the TβRI and TβRII kinase domains. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent phosphorylation of downstream SMAD proteins, primarily SMAD2.[5] This blockade of SMAD2 phosphorylation effectively halts the canonical TGF-β signaling cascade, thereby inhibiting the transcription of TGF-β target genes involved in processes like epithelial-mesenchymal transition (EMT), angiogenesis, and immunosuppression.[2][3]

Experimental Data and Protocols

In Vitro Studies with LY2109761

Cell Proliferation and Apoptosis Assays:

  • Protocol: Cancer cell lines are treated with varying concentrations of LY2109761. Cell viability is typically assessed using assays such as MTT or CellTiter-Glo. Apoptosis can be measured by techniques like Annexin V/PI staining followed by flow cytometry.

  • Key Findings: LY2109761 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those of pancreatic and gastric origin.[2][4]

Migration and Invasion Assays:

  • Protocol: The effect of LY2109761 on cell migration and invasion is commonly evaluated using Transwell assays (e.g., Boyden chamber). Cells are seeded in the upper chamber, and their movement towards a chemoattractant in the lower chamber is quantified after treatment with the inhibitor.

  • Key Findings: LY2109761 effectively suppresses the migration and invasion of cancer cells, often by reversing the EMT phenotype.[3]

Western Blot Analysis for SMAD Phosphorylation:

  • Protocol: Cells are treated with TGF-β in the presence or absence of LY2109761. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated SMAD2 (p-SMAD2) and total SMAD2.

  • Key Findings: LY2109761 demonstrates a dose-dependent inhibition of TGF-β-induced SMAD2 phosphorylation, confirming its on-target activity.[2][5]

In Vivo Studies with LY2109761

Xenograft Tumor Models:

  • Protocol: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with LY2109761, often in combination with other therapies like chemotherapy or radiation. Tumor growth is monitored over time.

  • Key Findings: In various xenograft models, LY2109761 has been shown to inhibit primary tumor growth and reduce metastasis.[4] For instance, in a pancreatic cancer model, the combination of LY2109761 and gemcitabine significantly reduced tumor burden and prolonged survival.[4]

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines Cancer Cell Lines treatment Treatment with LY2109761 cell_lines->treatment proliferation Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis migration Migration/Invasion Assay (Transwell) treatment->migration western_blot Western Blot (p-SMAD2) treatment->western_blot xenograft Xenograft Model (Mice) in_vivo_treatment Treatment with LY2109761 +/- Chemo xenograft->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth metastasis_analysis Metastasis Analysis in_vivo_treatment->metastasis_analysis

Caption: A generalized experimental workflow for the preclinical evaluation of LY2109761.

Conclusion

Based on the currently available information, a direct and comprehensive head-to-head comparison between this compound and LY2109761 is not feasible due to the lack of public data on this compound. LY2109761 has been well-characterized as a potent dual inhibitor of TβRI and TβRII, with demonstrated efficacy in preclinical cancer models. Its ability to block the canonical TGF-β/SMAD signaling pathway translates to anti-proliferative, pro-apoptotic, and anti-metastatic effects.

For a complete comparative analysis, further information on the pharmacological properties of this compound, including its specific molecular target(s), potency, selectivity, and preclinical efficacy, is required. Researchers interested in TGF-β pathway inhibition are encouraged to consult proprietary sources or await future publications for data on this compound. In the interim, LY2109761 stands as a well-documented tool compound for studying the therapeutic potential of TGF-β receptor inhibition.

References

Validating ALK5 Inhibitor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of kinase inhibitors targeting the Activin-like Kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1). Due to the absence of publicly available data for FR221647, this document serves as a template, utilizing the well-characterized ALK5 inhibitors TP-008 , Galunisertib (LY2157299) , and SB431542 as examples to demonstrate a comprehensive validation workflow.

Introduction to ALK5 Specificity

ALK5 is a critical serine/threonine kinase that acts as the primary type I receptor for the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] This pathway is integral to numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[2] Therefore, small molecule inhibitors of ALK5 are of significant therapeutic interest.

The central challenge in developing kinase inhibitors is achieving target specificity. Off-target effects can lead to unforeseen toxicities and confound experimental results. Validating that a compound like this compound selectively inhibits ALK5 over other kinases, especially closely related ones, is paramount. This guide outlines the data presentation, experimental protocols, and logical workflows necessary for such a validation.

Data Presentation: Comparative Inhibitor Potency and Selectivity

A primary method for assessing inhibitor specificity is to compare its potency (often measured as the half-maximal inhibitory concentration, IC50) against the intended target (ALK5) versus a panel of other kinases. A highly selective inhibitor will show potent inhibition of ALK5 with significantly weaker or no activity against other kinases.

Below is a comparative summary of exemplar ALK5 inhibitors. Should data for this compound become available, it could be integrated into this table for direct comparison.

CompoundTarget KinaseIC50 (nM)Key Off-Targets (IC50 in nM)Reference
TP-008 ALK525 - 345¹ALK4 (300)[3][4]
ALK4300No significant off-targets identified in a KINOMEscan at 1 µM.[3]
Galunisertib (LY2157299) ALK5 (TGFβRI)51 - 172ALK4 (77.7), TGFβRII (210), ALK6 (470), ACVR2B (690)[2][5][6]
SB431542 ALK594ALK4 (140), ALK7[1][7][8][9][10]
ALK4140>100-fold selectivity against 25 other kinases including p38 MAPK.[7][10]

¹ Potency for TP-008 varies depending on the assay format (Lanthascreen vs. radioactive kinase assay).[4]

Mandatory Visualization

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathway and the experimental process is crucial for clarity. The following diagrams, rendered using the DOT language, illustrate the TGF-β/ALK5 signaling cascade and a general workflow for validating inhibitor specificity.

TGF_beta_Pathway cluster_membrane cluster_cytoplasm TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII Binds ALK5 ALK5 (TβRI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor ALK5 Inhibitor (e.g., this compound) Inhibitor->ALK5 Blocks ATP binding site pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Transcription Regulates

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.

Validation_Workflow Start Start: Putative ALK5 Inhibitor (e.g., this compound) Biochem Biochemical Assays Start->Biochem Cellular Cell-Based Assays Start->Cellular KinasePanel Kinase Panel Screen (>100 kinases) Biochem->KinasePanel Analysis Data Analysis: Determine IC50 & Selectivity Index KinasePanel->Analysis pSmad p-Smad2/3 Western Blot or Reporter Assay Cellular->pSmad Phenotypic Phenotypic Assays (e.g., EMT, Migration) pSmad->Phenotypic Phenotypic->Analysis Conclusion Conclusion: Validate Specificity Analysis->Conclusion

Caption: Experimental workflow for validating ALK5 inhibitor specificity.

Experimental Protocols

To generate the comparative data shown above, the following experimental methodologies are essential.

Kinase Selectivity Profiling

This is a high-throughput biochemical assay to determine the inhibitory activity of a compound against a large panel of purified kinases.

  • Objective: To determine the selectivity profile of the inhibitor across the human kinome.

  • Methodology:

    • Assay Format: Radiometric assays, such as ³³P-ATP filter binding assays, or fluorescence-based assays are commonly used.[11] Companies like Reaction Biology or Promega offer these services.[11][12]

    • Compound Preparation: The test inhibitor (e.g., this compound) is typically prepared in DMSO at various concentrations.

    • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate, ATP (often at its Km concentration to reflect intrinsic affinities), and the test inhibitor.[13]

    • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³³P.[11]

    • Data Analysis: The percentage of kinase activity inhibition relative to a DMSO control is calculated. IC50 values are then determined for the primary target (ALK5) and any significant off-targets.

Cellular Phospho-Smad2/3 Western Blot

This cell-based assay validates that the inhibitor blocks the ALK5 pathway in a biological context by measuring the phosphorylation of its direct downstream target, Smad2/3.

  • Objective: To confirm on-target pathway inhibition in intact cells.

  • Methodology:

    • Cell Culture and Treatment: A cell line responsive to TGF-β (e.g., HaCaT, A549) is cultured.[14][15] Cells are pre-treated with various concentrations of the ALK5 inhibitor (e.g., this compound) for 1-2 hours.

    • Stimulation: Cells are then stimulated with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes to induce Smad2/3 phosphorylation.[16]

    • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and, critically, serine/threonine phosphatase inhibitors to preserve the phosphorylation state of the proteins.[16] Sonication is often recommended to ensure the release of nuclear-localized phospho-Smads.[16]

    • Protein Quantification: The total protein concentration of the lysates is determined using a compatible assay (e.g., BCA or RC DC).

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[17]

    • Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with a primary antibody specific for phospho-Smad2 (Ser465/467) / phospho-Smad3 (Ser423/425).[14] Subsequently, it is incubated with an HRP-conjugated secondary antibody.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Data Analysis: The intensity of the phospho-Smad bands is quantified and normalized to total Smad and the loading control. This demonstrates a dose-dependent inhibition of TGF-β-induced Smad phosphorylation.

By following this comprehensive approach, researchers can rigorously validate the specificity of a putative ALK5 inhibitor, providing the necessary confidence for its use as a tool compound in research or as a candidate for further drug development.

References

Confirming On-Target Effects of AP-1 Inhibitors with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Activator Protein-1 (AP-1) is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] Its dysregulation is implicated in numerous diseases, making it a compelling target for therapeutic intervention.[1][2][3] Small molecule inhibitors that can modulate AP-1 activity are therefore of significant interest. This guide provides a comparative overview of small molecule AP-1 inhibitors, with a focus on confirming their on-target effects using genetic models.

Understanding the Target: The AP-1 Signaling Pathway

The AP-1 transcription factor is not a single protein but rather a collection of dimeric basic leucine zipper (bZIP) proteins.[1] These dimers are formed from members of the Jun (c-Jun, JunB, JunD) and Fos (c-Fos, FosB, Fra-1, Fra-2) families.[1][4] Jun proteins can form homodimers or heterodimers with Fos proteins, while Fos proteins can only form heterodimers with Jun proteins.[1] The specific composition of the AP-1 dimer influences its DNA binding affinity and transcriptional activity.

The activation of AP-1 is a downstream event of several signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Extracellular signals, such as growth factors and cytokines, activate upstream kinases which in turn phosphorylate and activate MAPK kinases (MKKs). These MKKs then phosphorylate and activate MAPKs, including JNK, ERK, and p38.[1][2] Activated MAPKs can then phosphorylate Jun and Fos proteins, leading to the formation of active AP-1 dimers that translocate to the nucleus and regulate the expression of target genes.

AP1_Signaling_Pathway cluster_nucleus Nucleus extracellular_signals Growth Factors, Cytokines receptor Receptor Tyrosine Kinase extracellular_signals->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk fos c-Fos erk->fos P jnkk MKK4/7 jnk JNK jnkk->jnk jun c-Jun jnk->jun P p38kk MKK3/6 p38 p38 p38kk->p38 p38->fos P ap1 AP-1 (c-Jun/c-Fos) jun->ap1 fos->ap1 nucleus Nucleus ap1->nucleus gene_expression Target Gene Expression ap1->gene_expression

Figure 1: Simplified AP-1 Signaling Pathway.

Comparative Analysis of Small Molecule AP-1 Inhibitors

Several small molecules have been developed to inhibit the activity of AP-1. Below is a comparison of some of these inhibitors.

InhibitorMechanism of ActionSelectivityStatus
T-5224 A small molecule inhibitor of c-Fos/AP-1 that specifically inhibits the DNA binding of AP-1 to its consensus sequence.[5][6][7]Selective for AP-1; does not affect the DNA binding of other transcription factors like NF-κB, SP-1, or OCT-1.[4][5]Preclinical; investigated in models of arthritis and cancer.[1][6][7]
SR 11302 A retinoid that inhibits AP-1 activity without activating the retinoic acid response element (RARE).[4]Inhibits AP-1.Research compound.
SP 100030 A dual inhibitor of NF-κB and AP-1.[5]Inhibits both NF-κB and AP-1.Research compound.

Experimental Protocols for On-Target Validation

Confirming that a small molecule inhibitor exerts its effects through the intended target is crucial. Genetic models provide a powerful approach for such validation.

a. Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine if the inhibitor directly blocks the binding of AP-1 to its DNA consensus sequence.

  • Methodology:

    • Nuclear extracts containing AP-1 are prepared from cells stimulated to activate the AP-1 pathway.

    • A radiolabeled DNA probe containing the AP-1 consensus sequence is incubated with the nuclear extract in the presence and absence of the inhibitor.

    • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and exposed to X-ray film. A reduction in the shifted band corresponding to the AP-1-DNA complex in the presence of the inhibitor indicates successful inhibition.

b. Reporter Gene Assay

  • Objective: To assess the effect of the inhibitor on AP-1-mediated transcription.

  • Methodology:

    • Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple AP-1 binding sites.

    • The transfected cells are treated with a stimulus to activate AP-1, in the presence or absence of the inhibitor.

    • Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the inhibitor demonstrates its ability to block AP-1 transcriptional activity.

Genetic manipulation of the target protein is the gold standard for validating the on-target effects of a small molecule inhibitor.

a. Gene Knockout/Knockdown Studies

  • Objective: To demonstrate that the cellular phenotype induced by the inhibitor is phenocopied by the genetic removal or reduction of the target protein.

  • Methodology:

    • CRISPR/Cas9-mediated Knockout: Generate cell lines or animal models where the gene encoding a key AP-1 component (e.g., FOS or JUN) is knocked out.

    • siRNA/shRNA-mediated Knockdown: Use small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to transiently or stably reduce the expression of the target AP-1 component.

    • Phenotypic Comparison: Compare the cellular or physiological effects of the inhibitor in wild-type cells/animals with those observed in the knockout/knockdown models. If the inhibitor's effects are diminished or absent in the genetic models, it provides strong evidence for on-target activity. For instance, c-Fos and FosB double knockout mice exhibit phenotypes such as osteopetrosis, which can be a benchmark for comparing the effects of a c-Fos inhibitor.[7] Similarly, Fra-1 and Fra-2 knockout mice have been shown to be embryonic or postnatally lethal, respectively, highlighting their crucial roles in development.[7]

Genetic_Validation_Workflow start Hypothesis: Inhibitor X targets Protein Y inhibitor_treatment Treat Wild-Type Cells/Animal with Inhibitor X start->inhibitor_treatment genetic_model Generate Genetic Model (Knockout/Knockdown of Protein Y) start->genetic_model phenotype_a Observe Phenotype A inhibitor_treatment->phenotype_a comparison Compare Phenotypes phenotype_a->comparison phenotype_b Observe Phenotype B in Genetic Model genetic_model->phenotype_b phenotype_b->comparison on_target On-Target Effect Confirmed (Phenotype A ≈ Phenotype B) comparison->on_target  Similar off_target Potential Off-Target Effects (Phenotype A ≠ Phenotype B) comparison->off_target  Different

Figure 2: Workflow for Genetic Validation of On-Target Effects.

b. Rescue Experiments

  • Objective: To demonstrate that the effects of the inhibitor can be reversed by overexpressing a drug-resistant mutant of the target protein.

  • Methodology:

    • Identify or engineer a mutation in the target protein (e.g., in the drug-binding site) that confers resistance to the inhibitor without affecting the protein's normal function.

    • In cells where the endogenous target has been knocked down or knocked out, express the drug-resistant mutant.

    • Treat these cells with the inhibitor and observe if the original phenotype is rescued. A successful rescue provides compelling evidence of on-target engagement.

Conclusion

The validation of on-target effects is a cornerstone of drug development. For inhibitors of the AP-1 signaling pathway, a combination of in vitro biochemical assays and in vivo genetic models provides a robust framework for confirming target engagement and specificity. By demonstrating that the pharmacological effects of a small molecule are phenocopied by genetic perturbation of its intended target, researchers can proceed with greater confidence in the therapeutic potential of their compounds.

References

Unraveling FR221647: An Independent Analysis of a TGF-β Pathway Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the independent verification of published data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the compound FR221647, a potential modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Due to the limited direct public data available for this compound, this guide synthesizes information from related patents and scientific literature to offer a contextual comparison with other known TGF-β and TGF-β activated kinase 1 (TAK1) inhibitors.

Understanding the Landscape: TGF-β Inhibition

The TGF-β signaling pathway plays a crucial role in cellular processes such as growth, differentiation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, including cancer and fibrosis. Consequently, the development of inhibitors targeting this pathway is of significant interest to the pharmaceutical industry. These inhibitors can be broadly categorized based on their mechanism of action, targeting either the TGF-β receptors or downstream signaling components like TAK1.

While a specific patent for "this compound" has not been readily identifiable in public databases, the compound is referenced in various patents and scientific materials as being associated with Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) and possessing inhibitory activity related to the TGF-β pathway.

Comparative Analysis of TGF-β/TAK1 Inhibitors

To provide a framework for understanding the potential profile of this compound, this section compares it with other known inhibitors of the TGF-β and TAK1 signaling pathways. The data presented here is collated from publicly available research and patent literature.

Compound/InhibitorTarget(s)Reported IC50/PotencyKey Experimental Findings
This compound (presumed) TGF-β pathway (potentially TAK1)Not publicly availableReferenced as a TGF-β inhibitor in patent documents.
Galunisertib (LY2157299) TGF-β Receptor I (ALK5)IC50: 56 nMHas been evaluated in clinical trials for various cancers.
SB-431542 ALK4, ALK5, ALK7ALK5 IC50: 94 nMWidely used as a research tool to study TGF-β signaling.
Takinib TAK1IC50: 187 nMInduces apoptosis in cancer cell lines upon TNF-α stimulation.

Experimental Methodologies for Inhibitor Characterization

The evaluation of TGF-β and TAK1 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential. The following are representative protocols that would be employed in the characterization of a compound like this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase (e.g., TAK1 or ALK5).

Protocol:

  • Recombinant human kinase is incubated with a specific substrate and ATP in a reaction buffer.

  • The test compound (e.g., this compound) is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation, fluorescence-based assays, or mass spectrometry.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Objective: To assess the effect of the inhibitor on TGF-β-induced signaling and cellular responses in a relevant cell line.

Protocol (Smad Phosphorylation Assay):

  • A suitable cell line (e.g., HaCaT keratinocytes) is cultured to sub-confluency.

  • Cells are pre-incubated with the test compound at various concentrations for a specified time.

  • The cells are then stimulated with a known concentration of TGF-β1.

  • After stimulation, cell lysates are prepared, and the levels of phosphorylated Smad2/3 are determined by Western blotting or ELISA using phospho-specific antibodies.

  • The inhibition of Smad phosphorylation is quantified relative to untreated, TGF-β1-stimulated controls.

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates TAK1 TAK1 TGFbRI->TAK1 Activates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: Simplified TGF-β signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cell Line Culture Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment TGFb_Stimulation TGF-β Stimulation Compound_Treatment->TGFb_Stimulation Lysis Cell Lysis TGFb_Stimulation->Lysis Western_Blot Western Blot / ELISA (p-Smad Analysis) Lysis->Western_Blot Animal_Model Disease Animal Model (e.g., Fibrosis, Cancer) Dosing Compound Administration Animal_Model->Dosing Monitoring Disease Progression Monitoring Dosing->Monitoring Histology Histological Analysis Monitoring->Histology

Caption: General experimental workflow for inhibitor characterization.

References

Safety Operating Guide

Navigating the Disposal of FR221647: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the research compound FR221647 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines a conservative and comprehensive approach based on established best practices for the disposal of potent, hazardous chemical waste, including bioactive and cyclic peptides.

Researchers, scientists, and drug development professionals handling this compound must treat it as a potent and hazardous compound. The following procedures are designed to minimize risk and ensure that all waste generated is handled safely and responsibly.

I. Core Principles of this compound Disposal

The foundation of safe disposal lies in a clear understanding of the waste management hierarchy, which prioritizes waste minimization.

  • Minimize Waste Generation: The most effective disposal strategy begins with minimizing the amount of waste produced. This can be achieved by carefully planning experiments to use the smallest feasible quantities of this compound and avoiding the preparation of excess solutions.[1][2][3]

  • Segregation is Key: Never mix this compound waste with other waste streams.[1][4][5] All waste containing this compound, including unused stock, contaminated labware, and cleaning materials, must be segregated into dedicated, clearly labeled hazardous waste containers.

  • Proper Labeling and Storage: All this compound waste containers must be accurately labeled and stored in a designated and secure satellite accumulation area within the laboratory.[2][3][4][5][6]

II. Step-by-Step Disposal Procedures for this compound

The following step-by-step guide provides a clear workflow for the safe disposal of various forms of this compound waste.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled solid hazardous waste container. The container should be compatible with the chemical nature of this compound.

  • Waste Collection: Place all solid waste, including unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any other contaminated solid materials, directly into the designated container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[5]

  • Storage: Store the sealed container in your laboratory's designated satellite accumulation area, away from incompatible materials.[2][3]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.

  • Container Selection: Use a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap for all liquid waste containing this compound.[1][6] Ensure the container material is compatible with the solvents used.

  • Waste Collection: All solutions containing this compound, as well as the first two to three rinses of any contaminated glassware, should be collected in this container.

  • Labeling: Label the container with "Hazardous Waste," "this compound," the solvent system used (e.g., "in Dimethyl Sulfoxide"), and the estimated concentration of the compound.[5]

  • Storage: Keep the container tightly sealed and stored in a secondary containment bin within the satellite accumulation area to prevent spills.[6]

  • Disposal: Contact your institution's EHS office for collection and disposal.

  • Initial Decontamination: Whenever possible, rinse contaminated glassware with a suitable solvent to remove the majority of the this compound residue. Collect this rinsate as hazardous liquid waste.[4]

  • Segregation: After the initial rinse, wash the glassware following standard laboratory procedures. For heavily contaminated or disposable items, they should be placed in the solid hazardous waste container.

  • Empty Containers: Original vials or containers of this compound, even if seemingly empty, should be treated as hazardous waste and disposed of in the solid waste stream unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[4][7]

III. Experimental Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for managing waste generated from experiments involving this compound.

FR221647_Waste_Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start Experiment with this compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid labware_waste Contaminated Labware waste_type->labware_waste Labware ehs_pickup Arrange EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup labware_waste->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

IV. Logical Relationships in Safe Disposal Planning

The proper disposal of this compound is underpinned by a series of logical relationships that ensure safety and compliance at each stage.

Disposal_Logic compound This compound (Potent Research Compound) hazard_assessment Hazard Assessment (Treat as Hazardous) compound->hazard_assessment waste_minimization Waste Minimization (Plan Experiments) hazard_assessment->waste_minimization segregation Segregation (Dedicated Containers) waste_minimization->segregation labeling Proper Labeling (Contents & Hazard) segregation->labeling storage Secure Storage (Satellite Accumulation Area) labeling->storage disposal EHS Disposal (Contact for Pickup) storage->disposal

Caption: Logical steps for ensuring the safe disposal of this compound.

V. Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, general guidelines for hazardous waste accumulation should be followed. These are often institution-specific, but common thresholds are provided below.

ParameterGuidelineSource
Maximum Accumulation Volume Do not exceed 55 gallons for any single hazardous waste stream in a satellite accumulation area.[2][3]
Acutely Toxic Waste Limit For acutely toxic wastes (if this compound is later determined to be one), the limit is often 1 quart for liquids or 1 kg for solids.[2][3]
Accumulation Time Limit Hazardous waste should not be stored in a satellite accumulation area for more than one year from the date the first drop of waste was added.[2][3]

It is imperative to consult your institution's specific hazardous waste management plan and EHS office for precise quantitative limits and procedures.

By adhering to these comprehensive procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for FR221647

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following guidelines provide essential safety and logistical information for the handling and disposal of FR221647, a cyclic peptide for research use only.

Given that the specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. The following personal protective equipment (PPE) and procedures are based on established best practices for handling research-grade peptides where comprehensive safety data is unavailable.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for various handling scenarios involving this compound.

Operation Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Handling Lyophilized Powder Fume HoodSafety goggles or face shieldNitrile glovesNIOSH-approved respiratorLab coat, long pants, closed-toe shoes
Reconstituting in Solution Fume Hood or well-ventilated areaSafety gogglesNitrile glovesNot generally required if in a fume hoodLab coat, long pants, closed-toe shoes
Handling Solutions Standard laboratory benchSafety glasses with side shieldsNitrile glovesNot generally requiredLab coat, long pants, closed-toe shoes
Large-Scale Operations Fume Hood or ventilated enclosureChemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)NIOSH-approved respiratorChemical-resistant apron over a lab coat, long pants, closed-toe shoes

Experimental Protocols

Risk Assessment: Before commencing any work with this compound, a thorough risk assessment should be conducted.[2] This assessment must consider the potential for unknown biological activity, respiratory sensitization from powder inhalation, and skin or eye irritation from direct contact.[2]

Handling Procedures:

  • Weighing and Reconstitution: All handling of the lyophilized powder, including weighing and reconstitution, should be performed in a fume hood to prevent inhalation of airborne particles.[2]

  • Solution Preparation: When dissolving the peptide, use sterile, appropriate solvents. Gently swirl the vial to dissolve the contents; do not shake, as this can cause degradation of the peptide.[3]

  • Personal Hygiene: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Collection: Collect all peptide waste in designated, clearly labeled, and sealed containers.[2][4]

  • Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Environmental Precautions: Do not discharge into drains or the environment.[1][2]

Emergency Procedures

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: If the compound comes into contact with the eyes, flush immediately with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using absorbent materials.[4] Place the absorbed material into a sealed container for hazardous waste disposal.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_form Assess Physical Form start->assess_form solid_powder Solid (Lyophilized Powder) assess_form->solid_powder Solid liquid_solution Liquid (Solution) assess_form->liquid_solution Liquid fume_hood Work in Fume Hood solid_powder->fume_hood well_ventilated Work in Well-Ventilated Area liquid_solution->well_ventilated respirator Wear NIOSH-approved Respirator fume_hood->respirator goggles_shield Wear Safety Goggles / Face Shield respirator->goggles_shield gloves Wear Nitrile Gloves goggles_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Experiment lab_coat->end safety_glasses Wear Safety Glasses well_ventilated->safety_glasses safety_glasses->gloves

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.